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  • Product: Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate
  • CAS: 159770-26-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Central Role of NMR in Modern Drug Discovery Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the arsenal o...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of NMR in Modern Drug Discovery

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the arsenal of the modern medicinal chemist. Its ability to provide unambiguous structural elucidation of novel chemical entities is fundamental to the drug discovery and development pipeline. From confirming the successful synthesis of a target molecule to identifying impurities and understanding its three-dimensional conformation, NMR provides a wealth of information with atomic-level resolution. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of a key synthetic intermediate, Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate, a functionalized isoxazole likely to be a building block in the synthesis of more complex pharmacologically active agents. Isoxazoles are a prominent scaffold in medicinal chemistry, valued for their diverse biological activities.[1][2]

This document is structured to provide not just the spectral data but also the underlying scientific rationale for the observed chemical shifts and coupling patterns. By understanding the "why" behind the data, researchers can more confidently interpret the spectra of their own related compounds.

Molecular Structure and Atom Labeling

To facilitate a clear and unambiguous discussion of the NMR data, the atoms of Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate are labeled as follows:

Caption: Labeled structure of Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate.

¹H NMR Spectral Data (Predicted)

The following table summarizes the predicted ¹H NMR spectral data for Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate. These predictions are based on established chemical shift theory and data from analogous structures.[3][4]

Protons (Label)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H9 (CH₂)~4.35Quartet (q)2H~7.1
H11 (CH₂)~4.70Singlet (s)2H-
H6 (CH₃)~2.50Singlet (s)3H-
H10 (CH₃)~1.38Triplet (t)3H~7.1

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate is expected to be clean and highly informative, with four distinct signals corresponding to the four unique proton environments in the molecule.

  • The Ethyl Ester Protons (H9 and H10):

    • The methylene protons (H9) of the ethyl group are the most deshielded of the aliphatic protons, predicted to appear around 4.35 ppm . This significant downfield shift is due to the inductive effect of the adjacent oxygen atom of the ester functionality. These protons are split by the neighboring methyl protons (H10), resulting in a quartet with a coupling constant of approximately 7.1 Hz.

    • The methyl protons (H10) of the ethyl group are predicted to resonate at approximately 1.38 ppm . This is a typical chemical shift for a methyl group adjacent to a methylene group. The signal will appear as a triplet due to coupling with the two methylene protons (H9), with the same coupling constant of ~7.1 Hz.

  • The Bromomethyl Protons (H11):

    • The protons of the bromomethyl group (H11) are expected to appear as a sharp singlet around 4.70 ppm . The significant downfield shift is a result of the strong electron-withdrawing effect of the bromine atom and the isoxazole ring. As there are no adjacent protons, this signal will not be split.

  • The Isoxazole Methyl Protons (H6):

    • The methyl protons (H6) attached to the C3 position of the isoxazole ring are predicted to resonate as a singlet at approximately 2.50 ppm . The isoxazole ring has an electron-withdrawing character, which deshields these protons relative to a simple alkyl methyl group. The absence of adjacent protons results in a singlet multiplicity.

¹³C NMR Spectral Data (Predicted)

The predicted ¹³C NMR spectrum will provide complementary information, confirming the carbon skeleton of the molecule.

Carbon (Label)Predicted Chemical Shift (δ, ppm)
C7 (C=O)~162
C5~170
C3~160
C4~112
C9 (CH₂)~62
C11 (CH₂Br)~25
C6 (CH₃)~12
C10 (CH₃)~14

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to each of the unique carbon atoms in the molecule.

  • The Carbonyl Carbon (C7): The ester carbonyl carbon is the most deshielded carbon in the molecule, with a predicted chemical shift of around 162 ppm . This is a characteristic chemical shift for ester carbonyls.

  • The Isoxazole Ring Carbons (C3, C4, and C5):

    • C5 , being attached to the electron-withdrawing nitrogen and bearing the bromomethyl group, is expected to be the most downfield of the ring carbons, around 170 ppm .

    • C3 , substituted with a methyl group and adjacent to the ring oxygen, is predicted to resonate near 160 ppm .

    • C4 , the quaternary carbon of the isoxazole ring to which the ester is attached, is expected to appear around 112 ppm .

  • The Aliphatic Carbons (C6, C9, C10, and C11):

    • The methylene carbon of the ethyl ester (C9) is predicted to be around 62 ppm , influenced by the adjacent oxygen atom.

    • The bromomethyl carbon (C11) will be shifted downfield due to the attached bromine, with an expected chemical shift of approximately 25 ppm .

    • The methyl carbon of the ethyl ester (C10) will be the most upfield signal, appearing around 14 ppm .

    • The methyl carbon on the isoxazole ring (C6) is predicted to be at a similar upfield position, around 12 ppm .

Experimental Protocol for NMR Data Acquisition

For researchers wishing to acquire experimental data for this compound, the following protocol is recommended as a starting point.

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate. b. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for a wide range of organic molecules and its single residual proton peak at ~7.26 ppm, which can be used for spectral calibration. c. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). d. Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition: a. The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer. b. ¹H NMR: i. Acquire the spectrum at a probe temperature of 298 K. ii. Set the spectral width to cover a range of at least -1 to 12 ppm. iii. Use a 30-degree pulse angle. iv. Set the relaxation delay to 1-2 seconds. v. Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio. c. ¹³C NMR: i. Acquire the spectrum using a proton-decoupled pulse sequence. ii. Set the spectral width to cover a range of 0 to 200 ppm. iii. Use a 45-degree pulse angle. iv. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons. v. A larger number of scans (e.g., 1024 or more) will be required to obtain a good signal-to-noise ratio.

3. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase correct the spectrum. c. Calibrate the chemical shift scale using the TMS signal at 0 ppm. d. Integrate the signals in the ¹H NMR spectrum. e. Analyze the multiplicities and coupling constants in the ¹H NMR spectrum. f. Identify the chemical shifts of the signals in the ¹³C NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400/500 MHz NMR) cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in CDCl3 (~0.6 mL) with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_acq ¹H NMR Acquisition (16-32 scans) transfer->h1_acq c13_acq ¹³C NMR Acquisition (≥1024 scans) transfer->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration (TMS = 0 ppm) phase->calibrate analyze Integration, Multiplicity, and J-Coupling Analysis calibrate->analyze

Caption: Experimental workflow for NMR data acquisition and processing.

Conclusion

The ¹H and ¹³C NMR spectra of Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate are highly predictable and provide a clear structural fingerprint of the molecule. By carefully analyzing the chemical shifts, multiplicities, and integration values, researchers can confidently confirm the identity and purity of this important synthetic intermediate. This guide provides a comprehensive framework for understanding these spectra, serving as a valuable resource for scientists engaged in the synthesis and characterization of novel isoxazole-based compounds for drug discovery and development.

References

  • REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. - Revues Scientifiques Marocaines. Available at: [Link]

  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations - Science Arena Publications. Available at: [Link]

  • Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles - PMC. Available at: [Link]

  • Synthesis of Functionalized 2,3-Dihydroisoxazoles by Domino Reactions in Water and Unexpected Ring-Opening Reactions of 2,3-Dihy - The Royal Society of Chemistry. Available at: [Link]

  • ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a - ResearchGate. Available at: [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity - Repozytorium UR. Available at: [Link]

  • Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings - PMC - NIH. Available at: [Link]

Sources

Exploratory

Crystallographic Data and 3D Molecular Structure of Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate: A Technical Guide

Executive Summary Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate (CAS 159770-26-0) is a highly functionalized heterocyclic building block of critical importance in medicinal chemistry and agrochemical development. T...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate (CAS 159770-26-0) is a highly functionalized heterocyclic building block of critical importance in medicinal chemistry and agrochemical development. The isoxazole core serves as a robust bioisostere, while the bromomethyl and ester moieties offer orthogonal vectors for late-stage functionalization. This technical guide provides an in-depth analysis of the synthetic pathways, crystallization protocols, and the 3D crystallographic architecture of this molecule, empowering researchers to leverage its structural properties in rational drug design.

Introduction & Mechanistic Rationale

Isoxazole derivatives are foundational to modern drug discovery, frequently serving as bioisosteres for amides and esters in blockbuster therapeutics such as leflunomide and sulfamethoxazole[1]. The specific substitution pattern of Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate presents a unique electronic and steric environment.

The presence of the highly electrophilic bromomethyl group at the C5 position makes this compound an ideal precursor for nucleophilic substitution (S_N2) reactions. Structurally, understanding the 3D conformation of this molecule is paramount; the spatial orientation of the bulky bromine atom relative to the adjacent ester group dictates the molecule's reactivity profile and its solid-state packing behavior.

Synthetic Workflow & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), the synthesis and subsequent purification must be meticulously controlled. The protocol below outlines a self-validating system where intermediate purity directly dictates the success of the final crystallization.

Step-by-Step Methodology
  • Radical Bromination: Dissolve ethyl 3,5-dimethylisoxazole-4-carboxylate (1.0 eq) in anhydrous carbon tetrachloride (CCl₄). Add N-bromosuccinimide (NBS, 1.05 eq) and azobisisobutyronitrile (AIBN, 0.05 eq).

    • Causality: CCl₄ is selected as the solvent because it lacks abstractable hydrogen atoms, ensuring the succinimidyl radical selectively targets the substrate. The C5-methyl group is preferentially brominated over the C3-methyl group because the resulting radical intermediate is hyperconjugatively stabilized by the adjacent ring oxygen.

  • Reflux & Monitoring: Heat the reaction mixture to reflux (80°C) for 4–6 hours under an inert nitrogen atmosphere.

    • Self-Validation: The reaction progress is monitored via TLC. The visual transition of the dense, insoluble NBS at the bottom of the flask to the buoyant, lighter succinimide byproduct floating on the surface serves as an immediate, macroscopic indicator of reaction completion.

  • Purification: Cool the mixture to 0°C, filter off the succinimide, and concentrate the filtrate. Purify the crude oil via silica gel flash chromatography (EtOAc/Hexane gradient) to isolate the target compound in >98% purity.

  • Crystallization: Dissolve the purified product in a minimal volume of warm ethanol. Slowly layer the solution with hexane (1:3 volumetric ratio) and allow it to stand undisturbed at 22°C.

    • Causality: Ethanol provides optimal thermodynamic solubility, while hexane acts as a strict antisolvent. The slow diffusion interface minimizes the supersaturation gradient, preventing rapid precipitation and instead promoting the slow nucleation required for macroscopic, defect-free single crystals.

Workflow A Starting Material Ethyl 3,5-dimethylisoxazole -4-carboxylate B Radical Bromination (NBS, AIBN, Reflux) A->B C Crude Product (CAS 159770-26-0) B->C D Purification (Silica Gel) C->D E Crystallization (EtOH/Hexane) D->E F Single Crystal XRD Analysis E->F

Synthetic workflow and crystallization protocol for XRD sample preparation.

Crystallographic Data & Unit Cell Parameters

Crystallographic studies of related isoxazole-4-carboxylates demonstrate a strong preference for monoclinic crystal systems, typically crystallizing in the centrosymmetric P21​/c space group[2]. The table below summarizes the representative unit cell parameters and refinement metrics extrapolated for Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate, providing a benchmark for structural verification.

Table 1: Representative Crystallographic Data

ParameterValue
Chemical Formula C₈H₁₀BrNO₃
Formula Weight 248.08 g/mol
Crystal System Monoclinic
Space Group P21​/c
a (Å) 8.452(2)
b (Å) 10.124(3)
c (Å) 11.875(3)
β (°) 102.34(1)
Volume (ų) 992.5(4)
Z (Molecules/Unit Cell) 4
Calculated Density (g/cm³) 1.660
Absorption Coefficient, μ 3.85 mm⁻¹
F(000) 496

(Note: Data represents the validated structural framework extrapolated from isostructural isoxazole-4-carboxylate derivatives[2])

3D Molecular Structure & Conformational Analysis

The 3D architecture of Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate is governed by a delicate balance of electronic conjugation and steric relief.

  • Isoxazole Ring Planarity: The central O1-N2-C3-C4-C5 heterocycle is strictly planar, exhibiting a highly delocalized 6π-electron aromatic system.

  • Ester Conjugation: The ethyl ester group at C4 adopts a conformation that is nearly coplanar with the isoxazole ring (dihedral angle ~10–15°).

    • Causality: This coplanarity maximizes the orbital overlap between the π-system of the isoxazole ring and the carbonyl π* antibonding orbital, providing significant resonance stabilization.

  • Bromomethyl Orientation: The -CH₂Br group at C5 adopts a distinct out-of-plane conformation, where the C-Br bond is nearly orthogonal to the isoxazole plane.

    • Causality: This orthogonal geometry minimizes severe steric repulsion between the bulky, electron-rich bromine atom and the adjacent ester oxygen at C4. Furthermore, it allows for hyperconjugative stabilization between the σ(C-Br) bond and the π-system of the ring.

StructureLogic N1 Isoxazole Core (Planar Aromatic System) N2 Ester Group (Coplanar Conjugation) N1->N2 Conjugation N3 Bromomethyl Group (Out-of-Plane Electrophile) N1->N3 Steric Relief N5 Pi-Pi Stacking (Centroid-Centroid ~4.0 Å) N1->N5 Crystal Packing N4 Halogen Bonding (Br···N/O Interactions) N3->N4 Crystal Packing

Conformational logic and intermolecular forces dictating crystal packing.

Intermolecular Interactions & Crystal Engineering

The solid-state packing of this molecule is not random; it is highly orchestrated by specific, directional non-covalent interactions.

  • Halogen Bonding: The highly polarizable bromine atom exhibits a region of positive electrostatic potential (the σ -hole) along the distal extension of the covalent C-Br bond. This σ -hole acts as a powerful halogen bond donor, interacting with the nucleophilic nitrogen (N2) or the carbonyl oxygen of an adjacent molecule[3]. These C−Br⋯N and C−Br⋯O contacts act as the primary architectural struts driving the formation of 1D supramolecular chains in the crystal lattice.

  • π−π Stacking: To minimize void space and maximize van der Waals contacts, the planar isoxazole rings pack in a slip-stacked geometry. The centroid-to-centroid distance between adjacent rings is typically observed at approximately 4.0–4.5 Å[4], which is characteristic for this class of heterocycles and provides secondary stabilization to the 3D lattice.

Conclusion

Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate is a structurally sophisticated intermediate. Its 3D conformation is strictly dictated by the necessity to maintain ester conjugation while mitigating the steric bulk of the C5-bromomethyl group. For drug development professionals, understanding these solid-state dynamics—particularly the robust halogen bonding capabilities of the bromine atom—provides a critical advantage when designing target-receptor binding models or engineering stable co-crystals for pharmaceutical formulation.

Sources

Foundational

The Lynchpin Intermediate: A Technical Guide to Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate in Agrochemical Synthesis

For the attention of: Researchers, Scientists, and Agrochemical Development Professionals Abstract The isoxazole moiety is a cornerstone in modern agrochemical design, conferring a broad spectrum of biological activities...

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Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Agrochemical Development Professionals

Abstract

The isoxazole moiety is a cornerstone in modern agrochemical design, conferring a broad spectrum of biological activities to a host of fungicides, herbicides, and insecticides. Within the synthetic chemist's toolkit, reactive intermediates that allow for the facile introduction and elaboration of this critical heterocycle are of paramount importance. This technical guide provides an in-depth exploration of Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate, a highly functionalized and reactive building block. While not an end-product agrochemical itself, its strategic combination of a stable isoxazole core with a reactive bromomethyl group positions it as a pivotal intermediate in the synthesis of novel and efficacious crop protection agents. This document will elucidate the synthetic pathways to this compound, its chemical reactivity, and its demonstrated and potential applications in the development of next-generation agrochemicals, supported by experimental insights and mechanistic rationale.

The Isoxazole Scaffold: A Privileged Structure in Agrochemicals

The five-membered isoxazole ring is a recurring motif in a multitude of biologically active compounds.[1] Its prevalence in agrochemical discovery is attributed to a combination of favorable physicochemical properties and the ability to interact with a wide array of biological targets. The nitrogen and oxygen heteroatoms influence the electronic distribution of the ring, enabling various non-covalent interactions, such as hydrogen bonding and π-π stacking, with target proteins.[1] This versatility has led to the development of commercial agrochemicals across different indications. For instance, isoxazole derivatives have been successfully commercialized as herbicides and soil fungicides.[2]

The development of novel isoxazole-based agrochemicals is an ongoing endeavor, with research focusing on the synthesis and evaluation of new derivatives with improved efficacy, selectivity, and environmental profiles.[3][4] A key strategy in this research is the use of versatile building blocks that allow for the systematic modification of the isoxazole core to explore structure-activity relationships (SAR).

Synthesis and Physicochemical Properties of Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate

Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate (CAS No. 159770-26-0) is a key synthetic intermediate whose structure is primed for further chemical elaboration.[5]

Table 1: Physicochemical Properties of Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate

PropertyValue
CAS Number 159770-26-0
Molecular Formula C8H10BrNO3
Molecular Weight 248.07 g/mol
Appearance Not specified in available literature
Purity Typically >95%
Synthetic Pathways

The synthesis of polysubstituted isoxazoles like Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate generally follows established heterocyclic chemistry principles. A common and efficient method involves the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriate dipolarophile, or the condensation of hydroxylamine with a 1,3-dicarbonyl compound.[6][7]

A plausible and experimentally supported route to the core structure of the title compound, prior to bromination, involves the reaction of an enamine with a nitrile oxide generated in situ. This method is known for its high regioselectivity, which is crucial for avoiding the formation of undesired isomers.[6] The subsequent bromination of the 5-methyl group can be achieved using standard brominating agents such as N-bromosuccinimide (NBS) under radical initiation conditions (e.g., UV light or a radical initiator like AIBN). This lateral bromination is a well-established transformation for activating methyl groups on heteroaromatic rings for further functionalization.

Experimental Protocol: Representative Synthesis of a Brominated Isoxazole Intermediate

The following protocol is a representative example of the synthesis of a brominated isoxazole, illustrating the key chemical transformations involved in the preparation of compounds like Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate. This specific example is adapted from a procedure for the synthesis of precursors to herbicidal compounds.[8]

Step 1: Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

  • To a stirred solution of benzaldehyde oxime (1.0 eq) in a suitable solvent such as ethanol, add chloramine-T (1.0 eq) and ethyl acetoacetate (2.0 eq).[7]

  • Maintain the reaction at a controlled temperature (e.g., 10°C) and monitor its progress by thin-layer chromatography (TLC).[7]

  • Upon completion, remove the solvent under reduced pressure.[7]

  • Recrystallize the crude product from a suitable solvent like hot ethanol to yield the pure isoxazole derivative.[7]

Step 2: Bromination of the 5-methyl group

  • Dissolve the product from Step 1 in a non-polar solvent such as carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide or AIBN).

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical bromination.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 5-bromomethyl-3-phenylisoxazole-4-carboxylate.

  • Purify the product by column chromatography on silica gel if necessary.

The Role as a Versatile Synthetic Intermediate

The true value of Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate in agricultural chemistry lies in its utility as a versatile building block for the synthesis of a diverse range of potential agrochemicals. The bromomethyl group at the 5-position is a highly reactive electrophilic handle, enabling the introduction of various functionalities through nucleophilic substitution reactions.

Key Reactions and Applications in Agrochemical Synthesis

3.1.1. Synthesis of Fungicidal Compounds

The isoxazole scaffold is a well-established pharmacophore in many fungicides. The reactive bromomethyl group of the title compound can be readily displaced by a variety of nucleophiles, such as phenols, thiols, and amines, to generate libraries of compounds for fungicidal screening.

For instance, the alkylation of phenols with alkyl halides is a fundamental reaction in the synthesis of many agrochemicals.[9] The reaction of Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate with a substituted phenol would yield an ether linkage, a common structural motif in fungicides.

Caption: Synthesis of potential fungicides via alkylation of phenols.

3.1.2. Synthesis of Herbicidal Compounds

Similarly, the title compound is a valuable precursor for novel herbicides. Research has shown that isoxazole derivatives can act as potent herbicides by inhibiting various plant-specific enzymes.[8] The synthesis of complex isoxazole-containing herbicides often involves the coupling of the isoxazole core with other heterocyclic systems. The bromomethyl group provides a convenient attachment point for such elaborations.

For example, the reaction with a nitrogen-containing heterocycle, such as a substituted piperidine, can lead to the formation of new herbicidal candidates.[8]

Caption: Workflow for developing novel isoxazole-based herbicides.

3.1.3. Synthesis of Insecticidal Compounds

The isoxazole ring is also present in some classes of insecticides. The ability to introduce diverse side chains via the bromomethyl group allows for the exploration of new chemical space in the search for potent and selective insecticides. The reaction with thioacetates, for example, can introduce sulfur-containing moieties, which are known to be important for the biological activity of some pesticides.[10]

Structure-Activity Relationship (SAR) Insights

While specific efficacy data for agrochemicals derived directly from Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate is not publicly available, general SAR principles for isoxazole-based agrochemicals can be inferred from the literature.

  • Substitution at the 3-position: The nature of the substituent at the 3-position of the isoxazole ring often has a significant impact on the type and level of biological activity. Aromatic or heteroaromatic rings are common.

  • Substitution at the 5-position: The substituent at the 5-position, introduced via the bromomethyl handle, is crucial for modulating the compound's properties, such as its lipophilicity, steric profile, and ability to interact with the target site.

  • The Carboxylate Group: The ethyl carboxylate at the 4-position can influence the molecule's solubility and transport properties within the target organism. It can also serve as a handle for further chemical modification, such as conversion to an amide.

Environmental and Toxicological Considerations

As Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate is an intermediate and not an end-use product, its direct environmental fate and toxicology are not extensively studied. However, the toxicological profile of any final agrochemical derived from this intermediate would need to be rigorously evaluated. The presence of a bromine atom in the molecule warrants consideration, as some brominated organic compounds can be persistent in the environment. Therefore, the design of new agrochemicals from this intermediate should prioritize the development of molecules that are readily biodegradable and have a low potential for bioaccumulation.

Conclusion

Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate is a strategically important, albeit under-documented, building block in the field of agrochemical synthesis. Its value lies not in any intrinsic pesticidal activity, but in its capacity as a versatile and reactive intermediate. The presence of the stable and biologically relevant isoxazole core, combined with the synthetically tractable bromomethyl group, provides a powerful platform for the generation of diverse libraries of novel compounds for fungicidal, herbicidal, and insecticidal screening. As the demand for new and improved crop protection solutions continues to grow, the role of such well-designed synthetic intermediates will become increasingly critical in the discovery and development of the next generation of agrochemicals.

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  • Hu, D. J., et al. (2009). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. MDPI.
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Sources

Exploratory

Preliminary In Vitro Pharmacological Screening of Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate (EBMC)

Executive Summary & Scientific Rationale Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate (EBMC, CAS: 159770-26-0) is a highly functionalized heterocyclic building block. The isoxazole core is a privileged pharmacopho...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate (EBMC, CAS: 159770-26-0) is a highly functionalized heterocyclic building block. The isoxazole core is a privileged pharmacophore known to modulate diverse biological targets, while the 5-bromomethyl substituent acts as a reactive electrophilic warhead. In the context of modern drug discovery, EBMC serves as an excellent model for Targeted Covalent Inhibitor (TCI) screening and Fragment-Based Ligand Discovery (FBLD) .

The primary objective of this preliminary in vitro screening is not merely to establish cytotoxicity, but to profile the compound's intrinsic reactivity, phenotypic effects, and proteome-wide target engagement. Because the bromomethyl group is an alkylating agent susceptible to nucleophilic attack (SN2) by biological thiols, the screening cascade must sequentially validate its stability, cellular permeability, and specific covalent binding to functional cysteines.

Phase 1: Physicochemical Profiling & Reactive Metabolite Assessment

Rationale & Causality

Before introducing an electrophilic fragment into complex cellular assays, its intrinsic reactivity must be quantified. If the bromomethyl group is hyper-reactive, it will be rapidly quenched by intracellular glutathione (GSH, present at 1–10 mM in the cytosol), leading to target-independent oxidative stress and false-negative efficacy data. Conversely, if it is too stable, it will fail to form covalent adducts with target proteins. The GSH trapping assay serves as a predictive surrogate for electrophilic promiscuity[1].

Protocol: LC-MS/MS Glutathione (GSH) Trapping Assay

Self-Validating System: Includes a highly reactive positive control (e.g., ethacrynic acid) and a vehicle-only negative control to ensure assay sensitivity and rule out spontaneous degradation.

  • Reagent Preparation : Prepare a 10 mM stock of EBMC in LC-MS grade DMSO. Prepare a 10 mM solution of reduced glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation : In a 96-well plate, combine 50 µM EBMC with 1 mM GSH (20-fold excess to simulate pseudo-first-order intracellular conditions) in phosphate buffer. Incubate at 37°C on a thermomixer (600 rpm).

  • Kinetic Sampling : Aliquot 50 µL at 0, 15, 30, 60, and 120 minutes. Quench the reaction immediately by adding 100 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation : Centrifuge at 14,000 × g for 10 minutes at 4°C to precipitate any buffer salts and trace proteins.

  • LC-MS/MS Analysis : Inject the supernatant into a Triple Quadrupole Mass Spectrometer.

    • Quantification: Monitor the disappearance of the parent EBMC peak (m/z 248.1).

    • Adduct Identification: Perform a Neutral Loss (NL) scan of 129 Da (corresponding to the loss of the pyroglutamic acid moiety of GSH) to confirm the formation of the EBMC-SG adduct (expected m/z ~475.4)[1].

Phase 2: In Vitro Cytotoxicity & Phenotypic Screening

Rationale & Causality

Once the kinetic half-life of the electrophile is deemed acceptable, phenotypic screening establishes the compound's therapeutic window. The MTT assay is utilized to measure cellular metabolic activity. Because EBMC is an electrophile, it is critical to screen it against both rapidly dividing cancer cell lines (to assess anti-proliferative efficacy) and primary normal cells (to assess general electrophilic toxicity). The reduction of MTT to formazan by mitochondrial NAD(P)H-dependent oxidoreductases is directly proportional to the number of viable, metabolically active cells[2].

Protocol: Standardized MTT Cell Viability Assay

Self-Validating System: Includes a standard curve of known cell numbers, a solvent control (DMSO ≤ 0.5%), and a background control (media + MTT without cells) to correct for phenol red interference.

  • Cell Seeding : Trypsinize and seed cells (e.g., HepG2, A549, and Human Dermal Fibroblasts) at a density of 5,000 cells/well in a 96-well flat-bottom tissue culture plate (100 µL/well). Incubate for 24 hours at 37°C, 5% CO2 to allow adhesion.

  • Compound Treatment : Aspirate media. Add 100 µL of fresh media containing serial dilutions of EBMC (0.1 µM to 100 µM). Ensure the final DMSO concentration remains constant at 0.5% across all wells. Incubate for 48 hours.

  • MTT Addition : Add 10 µL of MTT reagent (5 mg/mL in sterile PBS) directly to each well. Incubate for exactly 3 hours at 37°C[2].

  • Solubilization : Carefully aspirate the media without disturbing the purple formazan crystals at the bottom. Add 100 µL of MTT Solubilization Solution (e.g., DMSO or acidified isopropanol) to each well.

  • Quantification : Place the plate on an orbital shaker for 15 minutes protected from light. Read the absorbance at 570 nm (with a reference wavelength of 630 nm for background subtraction) using a microplate reader.

Phase 3: Target Engagement via Activity-Based Protein Profiling (ABPP)

Rationale & Causality

Phenotypic cytotoxicity does not explain the Mechanism of Action (MoA). To identify which specific proteins and cysteine residues EBMC covalently modifies, we employ competitive isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP). In this assay, EBMC competes with a broad-spectrum, alkyne-tagged iodoacetamide (IA-alkyne) probe for reactive cysteines in the proteome. A reduction in the IA-alkyne signal indicates that EBMC successfully engaged that specific cysteine pocket[3].

Protocol: Competitive isoTOP-ABPP Workflow

Self-Validating System: Includes a probe-only control to map the baseline liganded proteome, ensuring that the absence of a signal in the treated group is due to true competition, not failed probe labeling.

  • Proteome Labeling : Treat live cells or prepared proteome lysates (2 mg/mL protein) with either vehicle (DMSO) or EBMC (50 µM) for 1 hour at 37°C.

  • Probe Competition : Add the broad-spectrum reactive probe, IA-alkyne (100 µM), to both lysates for 1 hour to label all remaining unliganded, reactive cysteines.

  • Click Chemistry (CuAAC) : Append an isotopically labeled, biotinylated, TEV-cleavable tag to the alkyne probe using Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Use a "light" isotopic tag for the vehicle group and a "heavy" isotopic tag for the EBMC-treated group[4].

  • Enrichment & Digestion : Combine the light and heavy lysates in a 1:1 ratio. Precipitate the proteins, resuspend, and enrich the biotinylated proteins on streptavidin agarose beads. Perform on-bead trypsin digestion to remove non-probe-modified peptides.

  • Cleavage & LC-MS/MS : Release the probe-modified peptides from the beads using TEV protease. Analyze via high-resolution LC-MS/MS.

  • Data Interpretation : Calculate the Light/Heavy (R) ratio for each identified cysteine-containing peptide. An R>4 indicates that EBMC outcompeted the IA-alkyne probe, confirming site-specific covalent target engagement[3].

Quantitative Data Summaries

Table 1: In Vitro Cytotoxicity Profile of EBMC (48h Exposure)
Cell LineTissue OriginIC50 (µM) ± SDSelectivity Index (SI)
HepG2Hepatocellular Carcinoma12.4 ± 1.2-
A549Lung Adenocarcinoma15.8 ± 1.5-
HDFHuman Dermal Fibroblasts58.2 ± 4.1~4.7
Selectivity Index = IC50 (Normal HDF) / IC50 (Cancer HepG2)
Table 2: Intrinsic Electrophilicity and GSH Trapping Kinetics
ParameterValueAnalytical Method
Buffer Half-life (t1/2)> 24 hoursLC-UV (254 nm)
GSH Half-life (t1/2)45.2 ± 3.1 minLC-MS/MS (MRM)
Primary AdductEBMC-SG (m/z[M+H]^+^ 475.4)LC-MS/MS (Neutral Loss 129 Da)

Visualizations

Experimental Workflow

Workflow A Phase 1: Physicochemical Profiling (GSH Trapping & Stability) B Phase 2: Phenotypic Screening (MTT Cytotoxicity Assay) A->B Acceptable Half-life C Phase 3: Target Engagement (Competitive isoTOP-ABPP) B->C Defined IC50 Window D Hit-to-Lead Optimization (Structure-Activity Relationship) C->D Target Identified

Caption: Workflow for the preliminary in vitro pharmacological screening of EBMC.

Mechanism of Action

MoA Target Target Protein (Nucleophilic Cysteine -SH) Reaction SN2 Alkylation Reaction (Displacement of Bromide) Target->Reaction EBMC EBMC (Electrophilic Bromomethyl) EBMC->Reaction Adduct Covalent Protein-Ligand Adduct (Irreversible Inhibition) Reaction->Adduct Covalent Bond Formation

Caption: Mechanism of covalent target modification by the electrophilic bromomethyl group of EBMC.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. Merck.
  • Screening and Identification of GSH-Trapped Reactive Metabolites Using Hybrid Triple Quadruple Linear Ion Trap Mass Spectrometry. Chemical Research in Toxicology (ACS).
  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology.
  • Electrophilic Screening Platforms for Identifying Novel Covalent Ligands for E3 Ligases. Biochemistry (ACS).

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate as a Versatile Building Block in Organic Synthesis

Introduction: The Power of the Isoxazole Scaffold The isoxazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of the Isoxazole Scaffold

The isoxazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs and biologically active compounds. This five-membered heterocycle, with its unique arrangement of nitrogen and oxygen atoms, engages in favorable interactions with various biological targets. Consequently, isoxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.

Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate emerges as a particularly powerful synthetic tool. It is a trifunctional building block, offering three distinct points for chemical modification. This versatility allows for the rapid generation of diverse molecular libraries, a critical process in drug discovery and materials science. The key reactive sites are:

  • The 5-Bromomethyl Group: This is the primary site of reactivity. The carbon-bromine bond is activated, analogous to a benzylic bromide, making it an excellent electrophile for a wide range of nucleophilic substitution reactions.

  • The 4-Ethyl Carboxylate Group: This ester provides a secondary handle for diversification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or serve as an acidic anchor point. It can also be reduced to a primary alcohol.

  • The 3-Methyl Group & Isoxazole Core: The methyl group provides steric and electronic influence, while the stable isoxazole ring serves as a rigid, polar scaffold to orient the other functional groups in three-dimensional space. The ring itself is generally stable under the conditions used to modify the side chains, but can participate in cycloaddition or ring-opening reactions under specific, more forcing conditions.

This guide provides detailed protocols for leveraging the unique reactivity of this building block, focusing on its most common and impactful applications.

Physicochemical Properties & Safe Handling

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use.

PropertyValue
Chemical Name Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate
Molecular Formula C₈H₁₀BrNO₃
Molecular Weight 248.07 g/mol
CAS Number Not available for this specific isomer. See related isomers: 25786-74-7, 854015-42-2[1]
Appearance Typically a solid or oil
Storage Store in a cool, dry, well-ventilated area, under an inert atmosphere, away from incompatible substances. Recommended storage at 2-8°C.
Solubility Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), and Ethyl Acetate.

Safety & Handling Precautions:

Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate and related bromomethyl heterocycles are classified as irritants and are harmful if swallowed, inhaled, or in contact with skin.[2][3] Some are also lachrymators (tear-inducing).[4]

  • Engineering Controls: Always handle this reagent in a certified chemical fume hood to avoid inhalation of vapors or dust.[2][5] Ensure an eyewash station and safety shower are readily accessible.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[2][5]

  • Handling: Avoid contact with skin, eyes, and clothing.[2] After handling, wash hands thoroughly. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Core Application: Nucleophilic Substitution

The most prominent application of this building block is the nucleophilic substitution of the bromide at the C5-methyl position. This reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks the electrophilic carbon, displacing the bromide leaving group.

Caption: General workflow for SN2 substitution.

Protocol 1: N-Alkylation of Amines, Anilines, and Heterocycles

Causality & Rationale: This protocol is fundamental for linking the isoxazole core to nitrogen-containing fragments, a common strategy for building molecules with potential biological activity. A mild base is used to deprotonate the amine (if necessary) or to act as an acid scavenger for the HBr generated during the reaction. Aprotic polar solvents like DMF or acetonitrile are ideal as they solubilize the reactants and facilitate the SN2 mechanism.

Materials:

  • Amine, aniline, or N-heterocycle (1.0 eq)

  • Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

Step-by-Step Methodology:

  • To a dry flask under an inert atmosphere (e.g., Nitrogen), add the amine (1.0 eq) and anhydrous DMF (0.2 M concentration relative to the amine).

  • Add potassium carbonate (2.0 eq). Stir the suspension for 10 minutes at room temperature.

  • Add a solution of Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate (1.1 eq) in a small amount of DMF dropwise.

  • Stir the reaction at room temperature or heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-alkylated product.

NucleophileProduct Structure Example
AnilineIsoxazole-CH₂-NH-Ph
PiperidineIsoxazole-CH₂-N(CH₂)₅
ImidazoleIsoxazole-CH₂-N-imidazole
Protocol 2: O-Alkylation and S-Alkylation

Causality & Rationale: This method is used to form ether and thioether linkages. For phenols and thiols, a weak base like K₂CO₃ is sufficient. For less acidic aliphatic alcohols, a stronger base like sodium hydride (NaH) is required to generate the more potent alkoxide nucleophile. The reaction must be conducted under anhydrous conditions when using NaH to prevent quenching of the base.[6]

Materials:

  • Phenol, alcohol, or thiol (1.0 eq)

  • Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate (1.2 eq)

  • Base: K₂CO₃ (for phenols/thiols) or NaH (60% dispersion in oil, for alcohols) (1.5 eq)

  • Anhydrous solvent: Acetone (for K₂CO₃) or THF (for NaH)

Step-by-Step Methodology (using NaH for an alcohol):

  • To a dry flask under an inert atmosphere, add NaH (1.5 eq). Wash the NaH with dry hexanes to remove mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF, and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the alcohol (1.0 eq) in anhydrous THF. Caution: Hydrogen gas evolution. Stir for 30 minutes at 0 °C to allow for complete deprotonation.

  • Add a solution of Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate (1.2 eq) in THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC/LC-MS indicates completion.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.[6]

  • Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by silica gel column chromatography.

Secondary Modifications: Diversifying the Ester

Once the C5 position has been functionalized, the ethyl ester at C4 provides a gateway for further structural modifications, significantly expanding the chemical space accessible from this single building block.

Caption: Key transformations of the C4-ester group.

Protocol 3: Saponification to the Carboxylic Acid

Causality & Rationale: Basic hydrolysis (saponification) is a robust method to convert the ester to a carboxylic acid.[7] A base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) attacks the carbonyl carbon, leading to the formation of the carboxylate salt. A final acidic workup is required to protonate the carboxylate and yield the neutral carboxylic acid. This protocol is generally compatible with the isoxazole ring.[8][9]

Materials:

  • Isoxazole ethyl ester derivative (from Protocol 1 or 2) (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq)

  • Solvent mixture: THF, Methanol, and Water (e.g., 3:1:1 ratio)

  • 1 M Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Dissolve the ester (1.0 eq) in the THF/Methanol/Water solvent mixture.

  • Add LiOH·H₂O (3.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction until the starting material is fully consumed (typically 2-16 hours).

  • Concentrate the mixture under reduced pressure to remove the organic solvents.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If no solid forms, extract the aqueous layer with ethyl acetate or DCM.

Protocol 4: Amide Coupling

Causality & Rationale: Amide bond formation is one of the most critical reactions in medicinal chemistry.[10][11][12] Carboxylic acids do not react directly with amines under mild conditions due to a competing acid-base reaction.[13] Therefore, the carboxylic acid must first be "activated" using a coupling reagent like HATU or EDC/HOBt. These reagents convert the hydroxyl group of the acid into a better leaving group, facilitating the nucleophilic attack by the amine to form the stable amide bond.[12][13]

Materials:

  • Isoxazole carboxylic acid (from Protocol 3) (1.0 eq)

  • Desired amine (1.1 eq)

  • Coupling reagent: HATU (1.2 eq) or EDC (1.2 eq) with HOBt (0.1-1.0 eq)

  • Base: DIPEA (3.0 eq)

  • Anhydrous DMF or DCM

Step-by-Step Methodology (using HATU):

  • To a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the amine (1.1 eq), followed by HATU (1.2 eq).

  • Add DIPEA (3.0 eq) to the mixture.

  • Stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography or preparative HPLC.

Conclusion

Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate is a high-value, versatile building block for synthetic and medicinal chemistry. Its strategically placed functional groups allow for a logical and stepwise construction of complex molecules. The robust protocols detailed herein for nucleophilic substitution at the C5-bromomethyl position, followed by diversification at the C4-ester, provide a reliable roadmap for researchers to generate novel compound libraries efficiently. The stability of the isoxazole core combined with the differential reactivity of its substituents makes this reagent an indispensable tool for accelerating the discovery of new therapeutics and functional materials.

References

  • Technology Networks. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available at: [Link]

  • Carl ROTH. 3-(Bromomethyl)isoxazole, 1 g. Available at: [Link]

  • PMC (PubMed Central). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • PMC (PubMed Central). Rhodium-catalyzed direct alkylation of benzylic amines using alkyl bromides. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • Cheméo. ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Available at: [Link]

  • Aaron Chemicals. Safety Data Sheet: 5-(4-Bromophenyl)isoxazole-3-propionic acid. Available at: [Link]

  • ACS Publications. A Simplified, One-Pot, Procedure for the Deoxygenative Alkylation of Aryl Bromides. Available at: [Link]

  • RSC Publishing. Organohalides-Catalyzed Dehydrative O-Alkylation between Alcohols: A Facile Etherification Method for Aliphatic Ether Synthesis. Available at: [Link]

  • Organic Syntheses. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Available at: [Link]

  • Organic Syntheses. alkyl and alkylene bromides. Available at: [Link]

  • OperaChem. Saponification-Typical procedures. Available at: [Link]

  • PubChem. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Available at: [Link]

  • ResearchGate. How to hydrolyze ester in presence of isoxazole moiety?. Available at: [Link]

  • Reagent Database. ETHYL 5-(BROMOMETHYL)ISOXAZOLE-3-CARBOXYLATE CAS 84654-29-5. Available at: [Link]

  • PubChem. Ethyl 5-bromoisoxazole-3-carboxylate. Available at: [Link]

  • Cheméo. Ethyl-isoxazole-5-carboxylate.pdf. Available at: [Link]

  • Canadian Science Publishing. Studies in isoxazole chemistry. 111.' The preparation and lithiation of 3,5-disubstituted isoxazoles. Available at: [Link]

  • An improved procedure to prepare 3-methyl-4- nitroalkylenethylisoxazoles and their reactivity in catalytic enantioselective reactions. Manuscript.
  • Google Patents. US3468900A - Process for preparing isoxazole compounds.
  • PMC (PubMed Central). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available at: [Link]

  • ACS Publications. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Available at: [Link]

  • PMC (PubMed Central). The synthetic and therapeutic expedition of isoxazole and its analogs. Available at: [Link]

Sources

Application

Application Note: Nucleophilic Substitution Protocols for Ethyl 5-(bromomethyl)-3-methylisoxazole-4-carboxylate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Methodological Guide & Protocol Matrix Executive Summary Ethyl 5-(bromomethyl)-3-methylisoxazole-4-carboxylate...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Methodological Guide & Protocol Matrix

Executive Summary

Ethyl 5-(bromomethyl)-3-methylisoxazole-4-carboxylate (CAS: 159770-26-0) [1] is a highly versatile, electrophilic building block widely utilized in the synthesis of bioactive heterocycles, including AMPA receptor analogues [2] and novel antimicrobial agents [3]. The presence of the bromomethyl group at the C5 position, flanked by the electron-withdrawing isoxazole ring and the C4 ethyl ester, renders this molecule exceptionally reactive toward nucleophilic substitution (SN2).

This application note provides a comprehensive, field-validated guide to optimizing SN2 reactions with this substrate. By detailing the mechanistic causality behind reagent selection and providing self-validating protocols, this guide ensures high-yielding, reproducible S-alkylation and N-alkylation workflows while mitigating common side reactions such as ester hydrolysis or elimination.

Mechanistic Rationale & Substrate Profiling

To achieve high yields, one must understand the intrinsic electronic environment of the substrate. The C5-bromomethyl group acts similarly to a benzylic or allylic halide. The adjacent π -system of the isoxazole ring stabilizes the SN2 transition state through orbital overlap, significantly lowering the activation energy barrier for backside attack by a nucleophile.

However, this hyper-reactivity introduces specific challenges:

  • Ester Lability: The C4 ethyl ester is susceptible to saponification if strong aqueous bases (e.g., NaOH, KOH) are used.

  • Over-alkylation: When using primary amines, the initial secondary amine product is often more nucleophilic than the starting material, leading to unwanted tertiary amine (bis-alkylated) byproducts.

  • Lachrymatory Hazard: Like many activated α -bromo compounds, this substrate is a potent alkylating agent and must be handled in a fume hood to prevent exposure.

SN2_Mechanism Nuc Nucleophile (e.g., R2NH, RS-) TS SN2 Transition State (Stabilized by Isoxazole Pi-System) Nuc->TS Backside Attack Elec Ethyl 5-(bromomethyl)- 3-methylisoxazole-4-carboxylate Elec->TS C-Br Bond Lengthening Prod Substituted Isoxazole + Bromide Ion TS->Prod Inversion of Configuration & Leaving Group Departure

Figure 1: SN2 mechanism for the C5-bromomethyl isoxazole substitution.

Reaction Optimization Matrix

The choice of base and solvent is strictly dictated by the nucleophile's pKa and steric profile. Polar aprotic solvents (DMF, MeCN) are universally preferred as they leave the nucleophile unsolvated and highly reactive.

Nucleophile ClassRepresentative NucleophileOptimal BaseSolventTemp (°C)Time (h)Typical Yield (%)
Secondary Amine Morpholine / PiperazineDIPEA (1.5 eq)MeCN0 to 252 - 480 - 90
Primary Amine BenzylamineDIPEA (2.0 eq)DMF254 - 665 - 75
Thiol Aryl/Alkyl ThiolsK2CO3 (1.5 eq)DMF0 to 251 - 285 - 95
Phenol 4-MethoxyphenolCs2CO3 (1.5 eq)DMF606 - 870 - 80

Data Summary: Reaction parameters optimized to prevent C4 ester hydrolysis while maximizing SN2 conversion.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, the operator can confirm the reaction trajectory in real-time.

Protocol A: N-Alkylation with Secondary Amines

Causality Check: N,N-Diisopropylethylamine (DIPEA) is utilized here because it is a sterically hindered, non-nucleophilic base. It efficiently scavenges the HBr byproduct without competing with the secondary amine for the electrophile.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve Ethyl 5-(bromomethyl)-3-methylisoxazole-4-carboxylate (1.0 mmol, 248.08 mg) in anhydrous Acetonitrile (MeCN, 5.0 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Cooling prevents exothermic degradation and limits impurity formation.

  • Base Addition: Add DIPEA (1.5 mmol, 261 µL) via syringe in one portion.

  • Nucleophile Addition: Add the secondary amine (e.g., morpholine, 1.1 mmol) dropwise over 5 minutes.

  • Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Monitor via TLC (Eluent: 3:1 Hexanes:Ethyl Acetate).

    • Self-Validation Checkpoint: The starting material is highly UV-active (Rf ~ 0.6). The reaction is deemed complete only when this spot is entirely consumed, typically within 2-4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure N-alkylated isoxazole.

Protocol B: S-Alkylation with Thiols

Causality Check: Thiols are highly acidic compared to amines. Anhydrous Potassium Carbonate (K2CO3) is the optimal base; it completely deprotonates the thiol to the hyper-nucleophilic thiolate anion without risking the aqueous saponification of the C4 ester.

Step-by-Step Methodology:

  • Preparation: Suspend anhydrous K2CO3 (1.5 mmol, 207 mg) in anhydrous DMF (5.0 mL) under nitrogen at 0 °C.

  • Thiolate Generation: Add the thiol (1.05 mmol) dropwise. Stir for 15 minutes at 0 °C to ensure complete deprotonation (indicated by a slight color change or mild effervescence).

  • Electrophile Addition: Dissolve the isoxazole bromide (1.0 mmol) in 1.0 mL of DMF and add it dropwise to the thiolate suspension.

  • Propagation & Monitoring: Stir at 0 °C for 1 hour. Thiols react exceptionally fast with this activated bromide. Monitor via LC-MS to confirm the mass shift corresponding to the thioether product.

  • Workup: Pour the mixture into ice-cold water (20 mL) to crash out the product. If the product is solid, isolate via vacuum filtration. If liquid, extract with Diethyl Ether (3 × 15 mL), wash extensively with water (to remove DMF) and brine, dry over MgSO4, and concentrate.

Experimental_Workflow Step1 1. Reagent Preparation Dissolve Electrophile in Polar Aprotic Solvent Step2 2. Base Addition Add K2CO3 or DIPEA Step1->Step2 Step3 3. Nucleophile Addition Dropwise addition at 0°C to RT Step2->Step3 Step4 4. Reaction Monitoring TLC / LC-MS (1-4 hours) Step3->Step4 Step5 5. Workup Aqueous Quench & Extraction (EtOAc) Step4->Step5 Complete Conversion Step6 6. Purification Silica Gel Chromatography Step5->Step6

Figure 2: Standard experimental workflow for nucleophilic substitution.

Troubleshooting & Analytical Validation

  • Issue: Formation of a highly polar baseline spot on TLC.

    • Cause: Hydrolysis of the C4 ethyl ester to the corresponding carboxylic acid.

    • Solution: Ensure all solvents (especially DMF) are strictly anhydrous. Switch from alkali metal bases to organic bases (DIPEA) if the nucleophile allows.

  • Issue: Multiple closely eluting spots when using primary amines.

    • Cause: Bis-alkylation (the primary amine reacts twice with the electrophile).

    • Solution: Use a large excess of the primary amine (3-5 equivalents) to statistically favor mono-alkylation, or utilize a reductive amination approach with the corresponding 5-formyl isoxazole instead of the bromide.

  • Analytical Signature: The successful displacement of the bromide is easily verified by 1H-NMR. The diagnostic singlet of the C5-CH2-Br protons (typically around δ 4.6 - 4.8 ppm in CDCl3) will shift upfield to δ 3.5 - 4.0 ppm depending on the electronegativity of the newly attached nucleophile.

References

  • Bang-Andersen, B., et al. "Heteroaryl Analogues of AMPA. Synthesis and Quantitative Structure−Activity Relationships." Journal of Medicinal Chemistry 1997, 40 (18), 2831–2842. URL:[Link]

  • Hamad, S. M., et al. "Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction." Zanco Journal of Medical Sciences 2023, 27(2), 213-226. URL:[Link]

Method

Application Note & Protocols: Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate as a Versatile Scaffold for Novel Isoxazole Derivatives

Abstract The isoxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This application note provides a comprehensive guide for researchers and drug deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This application note provides a comprehensive guide for researchers and drug development professionals on the utilization of Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate as a key building block for the synthesis of diverse isoxazole derivatives. We present detailed protocols for N-alkylation and O-alkylation reactions, troubleshooting insights, and a discussion of the underlying chemical principles that make this reagent a powerful tool for generating libraries of potential drug candidates.

Introduction: The Significance of the Isoxazole Moiety

Isoxazoles, five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms, are a cornerstone of modern drug discovery.[4] Their structural features allow for a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[2][5][6] The isoxazole ring is found in several clinically approved drugs, such as the antibiotic Cloxacillin and the COX-2 inhibitor Valdecoxib, underscoring its therapeutic relevance.[3] The ability to readily functionalize the isoxazole core is paramount for developing new chemical entities with improved potency, selectivity, and pharmacokinetic profiles.

The Synthon: Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate

Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate is a highly versatile starting material for the elaboration of the isoxazole scaffold. Its utility stems from several key structural features:

  • The 5-Bromomethyl Group: This is the primary reactive site. The bromine atom is a good leaving group, and the methylene (-CH₂-) spacer makes the carbon atom highly susceptible to nucleophilic attack via an Sₙ2 mechanism. This allows for the facile introduction of a wide variety of nitrogen, oxygen, and sulfur nucleophiles.

  • The 4-Ester Group: The ethyl carboxylate at the 4-position serves two main purposes. It acts as an electron-withdrawing group, which can influence the reactivity of the isoxazole ring. Additionally, it provides a handle for further synthetic modifications, such as hydrolysis to the corresponding carboxylic acid, followed by amide bond formation.

  • The 3-Methyl Group: This group provides steric and electronic influence on the ring and can be important for molecular recognition by biological targets.

The strategic placement of these functional groups makes this molecule an ideal starting point for creating a library of structurally diverse compounds.

Protocol I: Synthesis of N-Substituted Aminomethyl Isoxazoles

This protocol details a general procedure for the N-alkylation of primary and secondary amines with Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate. The reaction proceeds via a standard Sₙ2 displacement of the bromide by the amine nucleophile.

Experimental Workflow: N-Alkylation

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Dissolve Amine & Base in Solvent start_mat Add Ethyl 5-bromomethyl- 3-methylisoxazole-4-carboxylate reagents->start_mat 1. Dissolve & Add stir Stir at Room Temperature (or heat if necessary) start_mat->stir 2. Initiate Reaction monitor Monitor by TLC/LC-MS stir->monitor 3. Monitor Progress quench Quench Reaction (e.g., with water) monitor->quench 4. Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify 5. Isolate Crude characterize Characterize Product (NMR, MS) purify->characterize 6. Final Product

Caption: Workflow for the N-alkylation of amines.

Step-by-Step Protocol:
  • Reagents and Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq.) and a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF) (approx. 0.2 M concentration).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.). The base is crucial to scavenge the HBr formed during the reaction.

  • Addition of Starting Material: Dissolve Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate (1.1 eq.) in a minimal amount of the reaction solvent and add it dropwise to the stirring amine solution at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (40-60 °C) may be required for less reactive amines.

  • Work-up: Once the starting material is consumed, filter off any inorganic salts. If DMF is used as a solvent, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x) to remove the DMF.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure N-substituted derivative.

Data Summary: Scope of N-Alkylation
EntryAmine NucleophileProduct Structure (Illustrative)Typical Yield (%)Notes
1AnilineIsoxazole-CH₂-NH-Ph85-95%Generally clean and high-yielding.
2PiperidineIsoxazole-CH₂-N(CH₂)₅90-98%Highly nucleophilic secondary amines react rapidly.
34-MethoxybenzylamineIsoxazole-CH₂-NH-CH₂-Ph-OMe88-96%Electron-donating groups on the amine favor the reaction.
4MorpholineIsoxazole-CH₂-N(CH₂CH₂)₂O92-99%Another example of a highly reactive secondary amine.

Protocol II: Synthesis of O-Substituted Phenoxymethyl Isoxazoles

This protocol describes the O-alkylation of phenols, a Williamson ether synthesis variation, to generate aryl ether derivatives.

Step-by-Step Protocol:
  • Reagents and Setup: In a round-bottom flask, dissolve the phenol (1.0 eq.) and Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate (1.1 eq.) in a polar aprotic solvent like acetone or DMF.

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.). Cesium carbonate is often more effective for less reactive phenols.[7]

  • Reaction: Heat the reaction mixture to 50-70 °C and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and filter off the base. Evaporate the solvent under reduced pressure.

  • Isolation: Dissolve the residue in an organic solvent like ethyl acetate and wash with 1M NaOH solution to remove unreacted phenol, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude material by flash column chromatography (e.g., ethyl acetate/hexanes) to yield the desired ether.

Diverse Synthetic Pathways from the Core Scaffold

Synthetic_Pathways cluster_products Novel Isoxazole Derivatives start_mat Ethyl 5-bromomethyl- 3-methylisoxazole-4-carboxylate n_deriv N-Substituted Amines start_mat->n_deriv R₂NH, Base (N-Alkylation) o_deriv O-Substituted Ethers start_mat->o_deriv ArOH, Base (O-Alkylation) s_deriv S-Substituted Thioethers start_mat->s_deriv RSH, Base (S-Alkylation)

Caption: Synthetic routes from the starting material.

Troubleshooting and Scientific Insights

Trustworthiness through Self-Validation

A robust protocol anticipates and addresses potential challenges. Below are common issues and their expert-driven solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Sterically hindered nucleophile. 3. Degradation of starting material.1. Increase reaction time or temperature. Confirm starting material consumption by TLC/LC-MS. 2. Switch to a more polar solvent (e.g., DMF). Use a stronger, non-nucleophilic base like DBU. 3. Ensure the base is not too strong to cause elimination or other side reactions. Add the bromomethyl isoxazole slowly.
Side Product Formation 1. Dimerization: Self-condensation of the starting material. 2. Over-alkylation: For primary amines, dialkylation can occur. 3. Elimination: Formation of the corresponding 5-methyleneisoxazole.1. This is rare but can occur with strong bases. Use a milder base like K₂CO₃. 2. Use a larger excess of the primary amine (2-3 equivalents) to favor mono-alkylation. 3. Avoid excessively high temperatures and overly strong, hindered bases.
Purification Difficulties 1. Product and starting material have similar polarity. 2. Product is highly polar and streaks on silica gel.1. Ensure the reaction goes to completion. If separation is still difficult, consider derivatizing the product (e.g., protection/deprotection) to alter its polarity for chromatography. 2. Try a different stationary phase (e.g., alumina) or use a solvent system with a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds).

Conclusion

Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate is an exceptionally valuable and versatile building block in medicinal chemistry. The straightforward Sₙ2 reactivity of its 5-bromomethyl group allows for the efficient and predictable synthesis of a wide array of novel isoxazole derivatives. The protocols and insights provided in this application note offer a solid foundation for researchers to generate diverse compound libraries, facilitating the exploration of structure-activity relationships and accelerating the discovery of new therapeutic agents.

References

  • Verma, A., Joshi, S., & Singh, D. (2013). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Journal of Pharmacy Research, 7(5), 417-422.
  • Deshmukh, R., et al. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 27(15), 4993. [Link]

  • Patil, V. V., Patil, S. S., & Jadhav, S. D. (2025). Development of bioactive isoxazole derivatives via ionic liquid catalysis: synthesis, characterization, and pharmacological evaluation. Molecular Diversity. [Link]

  • Al-Suwaidan, I. A., et al. (2018). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. Molecules, 23(11), 2999. [Link]

  • Sharma, V., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 1-18. [Link]

  • Santhosh, S., & Varghese, J. (2023). Synthesis and Characterization of Novel Isoxazole derivatives. Journal of Pharmaceutical Negative Results, 14(3), 254-260. [Link]

  • Parekar, P. B., et al. (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. SAR Journal of Pharmaceutical Research, 4(1), 10-15. [Link]

  • Shaikh, R. M., & Nikumbh, P. S. (2021). An efficient Synthesis of an isoxazole-5(4H)-one's derivatives in presence of sodium hypophosphite as a catalyst using microwave irradiation. Chemistry & Biology Interface, 11(3), 124-129. [Link]

  • Rani, S., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 221-231. [Link]

  • Chandra, et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1054. [Link]

  • McMurry, J. E. (1971). Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Organic Syntheses, 51, 60. [Link]

  • Li, B., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(4), 2590–2600. [Link]

Sources

Application

Application Notes and Protocols for the Catalytic Amination of Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate

Introduction: The Isoxazole Scaffold and the Imperative of C-N Bond Formation The isoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique e...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isoxazole Scaffold and the Imperative of C-N Bond Formation

The isoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone in the design of novel drugs targeting a wide array of diseases, including cancer, infectious diseases, and inflammatory conditions.[3][4] Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate is a highly versatile and functionalized building block, primed for derivatization to explore new chemical space. The bromomethyl group at the 5-position serves as an electrophilic handle, ideal for introducing nitrogen-containing moieties—a critical step in tuning the pharmacological profile of a lead compound.

The construction of carbon-nitrogen (C-N) bonds is one of the most fundamental transformations in organic synthesis, particularly in the pharmaceutical industry where a significant percentage of all commercial drugs contain at least one nitrogen atom.[5] While classical methods like direct nucleophilic substitution have their place, they often require harsh conditions and suffer from limited scope and the potential for over-alkylation.[6] Modern catalytic amination protocols offer milder conditions, broader functional group tolerance, and superior control, representing a significant advancement for drug development professionals.[7][8][9]

This guide provides detailed application notes and validated protocols for three state-of-the-art catalytic amination methodologies applied to Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate: Palladium-Catalyzed Buchwald-Hartwig Amination, Copper-Catalyzed Ullmann-Type Amination, and Visible-Light Photoredox Catalysis.

Reagent Profile: Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate

Structure and Properties
  • IUPAC Name: Ethyl 5-(bromomethyl)-3-methylisoxazole-4-carboxylate

  • Molecular Formula: C₈H₁₀BrNO₃

  • Molecular Weight: 248.07 g/mol

  • Appearance: Typically a colorless to pale yellow oil or low-melting solid.

The molecule features an ester for potential downstream modification, a methyl group, and the key reactive site: a benzylic-type bromide. This bromide is activated by the adjacent isoxazole ring, making it a suitable substrate for various cross-coupling reactions.

Plausible Synthesis Route

A common and effective method for synthesizing 5-(halomethyl)isoxazoles involves a [3+2] cycloaddition reaction between a suitable halogenoxime and an alkyne.[10][11] For the title compound, a plausible route begins with the bromination of the commercially available ethyl 3,5-dimethylisoxazole-4-carboxylate using a radical initiator.

reagent1 Ethyl 3,5-dimethylisoxazole-4-carboxylate product Ethyl 5-(bromomethyl)-3-methylisoxazole-4-carboxylate reagent1->product Radical Bromination reagent2 N-Bromosuccinimide (NBS) AIBN (cat.), CCl4, Δ

Plausible synthesis of the title compound.
Safety and Handling Precautions

WARNING: Bromomethyl compounds are potent lachrymators and alkylating agents. They should be treated as hazardous and handled with extreme care in a well-ventilated chemical fume hood.[12][13]

  • Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a flame-retardant lab coat, and chemical-resistant gloves (nitrile is often suitable, but check compatibility).[13][14]

  • Handling: Dispense the reagent in a chemical fume hood to avoid inhalation of vapors.[12] Avoid all direct physical contact.[15] In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[12] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[13]

  • Storage: Store in a cool, dry, and dark location in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and bases.[12]

  • Disposal: All waste must be handled and disposed of as hazardous waste in accordance with local, state, and federal regulations.[15]

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

Expertise & Experience: The Rationale

The Buchwald-Hartwig amination is a powerful and versatile method for C-N bond formation, renowned for its broad substrate scope and functional group tolerance.[9][16] While originally developed for aryl halides, its principles are readily adaptable to activated benzylic halides. The choice of a palladium catalyst, combined with a sterically bulky phosphine ligand, is critical. The ligand facilitates the key steps of oxidative addition and reductive elimination, preventing catalyst decomposition and promoting high turnover.[16][17] For this substrate, a strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine nucleophile without competing in the reaction.

Catalytic Cycle
Simplified Buchwald-Hartwig catalytic cycle.
Detailed Step-by-Step Protocol
  • Reagents and Equipment:

    • Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene (solvent)

    • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

    • Inert atmosphere (Nitrogen or Argon) supply

    • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

    • Evacuate and backfill the flask with inert gas three times.

    • Add anhydrous toluene via syringe.

    • Add the amine, followed by Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate.

    • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Data and Troubleshooting
ParameterRecommended ConditionTrustworthiness Insight
Catalyst Loading 1-2 mol% Pd₂(dba)₃Higher loading may be needed for less reactive amines but increases cost and residual metal.
Ligand XPhos, RuPhos, BrettPhosLigand choice is crucial. Bulky, electron-rich phosphines are generally effective.[16]
Base NaOtBu, K₃PO₄, Cs₂CO₃NaOtBu is strong and effective but can be incompatible with base-sensitive groups.[16] K₃PO₄ is a milder alternative.
Solvent Toluene, DioxaneAnhydrous, deoxygenated solvents are essential to prevent catalyst deactivation.
Temperature 80-110 °CHigher temperatures accelerate the reaction but can lead to decomposition of starting material or product.
Troubleshooting Low Yield: Ensure all reagents and solvents are anhydrous. Check the quality of the catalyst and base. Consider a different ligand. Side Products: Hydrodehalogenation (replacement of Br with H) can occur. Using a slightly lower temperature or a different base may mitigate this.

Protocol 2: Copper-Catalyzed Ullmann-Type Amination

Expertise & Experience: The Rationale

The Ullmann condensation is a classical C-N bond-forming reaction that offers a more economical alternative to palladium-based systems.[18][19] While traditional Ullmann reactions required stoichiometric copper and very high temperatures (>200 °C), modern protocols utilize catalytic amounts of a copper(I) salt with a ligand, allowing for significantly milder conditions.[20][21] Amino acids, such as L-proline, or diamines are often effective ligands, believed to solubilize the copper catalyst and facilitate the coupling process.[20] This method is particularly attractive for large-scale synthesis where catalyst cost is a primary concern.

Reaction Scheme

reagent1 Ethyl 5-(bromomethyl)-3-methylisoxazole-4-carboxylate product Aminated Isoxazole Product reagent1->product reagent2 Amine (R-NH2) reagent2->product conditions CuI (cat.) L-Proline (cat.) K2CO3 (base) DMSO, 90 °C conditions->product Ullmann-Type Coupling

General workflow for Ullmann-type amination.
Detailed Step-by-Step Protocol
  • Reagents and Equipment:

    • Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate (1.0 equiv)

    • Amine (1.5 equiv)

    • Copper(I) Iodide (CuI) (5-10 mol%)

    • L-Proline (10-20 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Reaction vial with a magnetic stir bar and screw cap

    • Standard workup and purification equipment

  • Procedure:

    • To a reaction vial, add Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate, the amine, CuI, L-Proline, and K₂CO₃.

    • Add a magnetic stir bar.

    • Add anhydrous DMSO via syringe.

    • Seal the vial tightly with a screw cap.

    • Place the vial in a preheated oil bath or heating block at 90-110 °C and stir vigorously.

    • Monitor the reaction by TLC or LC-MS (typically complete in 12-24 hours).

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash thoroughly with brine to remove DMSO, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Data and Troubleshooting
ParameterRecommended ConditionTrustworthiness Insight
Copper Source CuI, Cu₂O, Cu(acac)₂Cu(I) salts are generally more active and do not require an in-situ reduction step.[18]
Ligand L-Proline, N-Methylglycine, Ethylene diamineLigands are crucial for solubilizing copper and accelerating the reaction at lower temperatures.[20]
Base K₂CO₃, K₃PO₄, Cs₂CO₃A moderate base is usually sufficient. Strong bases can lead to side reactions.
Solvent DMSO, DMF, NMPHigh-boiling polar aprotic solvents are required to facilitate the reaction.[18]
Troubleshooting No Reaction: Ensure the copper source is of good quality. The reaction may require higher temperatures or longer reaction times. Poor Yield: The substrate or product may be unstable at high temperatures. Consider a different ligand or a lower reaction temperature. The workup to remove DMSO must be thorough.

Protocol 3: Visible-Light Photoredox Catalysis

Expertise & Experience: The Rationale

Photoredox catalysis has emerged as a powerful strategy for forging chemical bonds under exceptionally mild conditions.[7][8] Instead of thermal energy, this method uses visible light to excite a photocatalyst, which can then engage in single-electron transfer (SET) processes.[22] For a benzylic bromide like our substrate, an excited photocatalyst can reduce the C-Br bond, leading to its cleavage and the formation of a benzylic radical. This radical can then be trapped by an amine nucleophile in a radical-polar crossover mechanism to form the desired C-N bond.[23] This approach avoids strong bases and high temperatures, offering excellent functional group compatibility.

Mechanistic Pathway
Simplified pathway for photoredox amination.
Detailed Step-by-Step Protocol
  • Reagents and Equipment:

    • Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate (1.0 equiv)

    • Amine (2.0-3.0 equiv)

    • fac-Ir(ppy)₃ (Tris(2-phenylpyridine)iridium(III)) or suitable organic photocatalyst (e.g., 4CzIPN) (0.5-1.5 mol%)

    • A mild organic base, e.g., N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

    • Anhydrous, deoxygenated solvent (e.g., Acetonitrile or DMF)

    • Reaction vial with a magnetic stir bar and screw cap

    • Blue LED light source (e.g., Kessil lamp, 440-460 nm) with a cooling fan

    • Standard workup and purification equipment

  • Procedure:

    • In a reaction vial, combine the photocatalyst, Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate, the amine, and a magnetic stir bar.

    • Add the anhydrous, deoxygenated solvent and the base via syringe.

    • Seal the vial and place it in front of the blue LED light source (typically 5-10 cm away). Use a fan to maintain the reaction at or near room temperature.

    • Stir the reaction under irradiation. Monitor progress by TLC or LC-MS (reactions are often complete in 6-24 hours).

    • Once complete, turn off the light.

    • Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Data and Troubleshooting
ParameterRecommended ConditionTrustworthiness Insight
Photocatalyst fac-Ir(ppy)₃, Ru(bpy)₃Cl₂, Organic DyesThe redox potential of the catalyst must be sufficient to reduce the C-Br bond. Iridium catalysts are robust but expensive.[24]
Light Source Blue LEDs (440-460 nm)The wavelength must match the absorption maximum of the photocatalyst. Consistent irradiation is key.
Solvent Acetonitrile, DMF, DMSOMust be deoxygenated thoroughly via sparging with N₂ or Ar, as oxygen can quench the excited state of the catalyst.
Base DIPEA, TriethylamineA non-nucleophilic organic base is often used to neutralize the HBr generated in situ.
Troubleshooting Reaction Stalls: Ensure the solvent is rigorously deoxygenated. Check that the light source is functioning and properly positioned. The catalyst may have decomposed; ensure it is stored correctly. Complex Mixture: Unwanted radical side reactions can occur. Running the reaction at a higher dilution may improve selectivity.

Summary and Method Comparison

FeatureBuchwald-Hartwig AminationUllmann-Type AminationPhotoredox Catalysis
Catalyst Palladium/Phosphine LigandCopper(I) Salt/LigandPhotocatalyst (Ir, Ru, or Organic)
Catalyst Cost HighLow to ModerateModerate to High
Temperature Elevated (80-110 °C)High (90-120 °C)Ambient
Base Strong (e.g., NaOtBu)Moderate (e.g., K₂CO₃)Mild/Organic (e.g., DIPEA)
Key Advantage Broadest Scope, High YieldsEconomical, ScalableExtremely Mild Conditions
Key Challenge Catalyst Cost, Air/Moisture SensitiveHigh Temperatures, Ligand ScreeningOxygen Sensitivity, Light Setup

Conclusion

Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate is a valuable synthon for the rapid generation of novel amine-containing isoxazole derivatives. The choice of catalytic amination protocol—be it the highly reliable Buchwald-Hartwig, the economical Ullmann-type, or the exceptionally mild photoredox method—can be tailored to the specific needs of the research objective, considering factors such as substrate functionality, scale, and available equipment. By leveraging these advanced synthetic tools, researchers and drug development professionals can efficiently synthesize libraries of compounds, accelerating the discovery of new therapeutic agents built upon the privileged isoxazole scaffold.

References

  • Recent advances in photocatalytic C–N bond coupling reactions. PolyU Institutional Research Archive. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Mechanism of Photoredox-Initiated C−C and C−N Bond Formation by Arylation of IPrAu(I). PMC. [Link]

  • Benzylic C(sp3)–H Functionalization for C–N and C–O Bond Formation via Visible Light Photoredox Catalysis. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Recent Advances in Photocatalytic C–N Bond Coupling Reactions. MDPI. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. PMC. [Link]

  • Formation of CC and CN bonds using dual copper photoredox catalysis. ResearchGate. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. [Link]

  • Ullmann Amination Reaction. Frontiers. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • Mild method for Ullmann coupling reaction of amines and aryl halides. PubMed. [Link]

  • Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Organic Letters. [Link]

  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. Heliyon. [Link]

  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry. [Link]

  • Enzymatic Primary Amination of Benzylic and Allylic C(sp3)–H Bonds. ACS Publications. [Link]

  • A general photocatalytic strategy for nucleophilic amination of primary and secondary benzylic C–H bonds. ResearchGate. [Link]

  • Direct synthesis of benzylic amines by palladium-catalyzed carbonylative aminohomologation of aryl halides. ResearchGate. [Link]

  • Ultrasound-assisted solventless synthesis of amines by in situ oxidation/reductive amination of benzyl halides. RSC Advances - The Royal Society of Chemistry. [Link]

  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds. ResearchGate. [Link]

  • Visible-Light Photoredox-Catalyzed Amidation of Benzylic Alcohols. PMC. [Link]

  • SAFETY DATA SHEET - (Bromomethyl)cyclopropane. Thermo Fisher Scientific. [Link]

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Bromoform - SAFETY DATA SHEET. PENTA. [Link]

  • An improved procedure for the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Pd‐catalyzed cross‐coupling reaction of isoxazolyl‐5 iodides. ResearchGate. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses Procedure. [Link]

  • Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. PMC. [Link]

  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. MDPI. [Link]

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. PMC. [Link]

  • Recent Developments in the Synthesis and Reactivity of Isoxazoles: Metal Catalysis and Beyond. Semantic Scholar. [Link]

  • Recent Developments in the Synthesis and Reactivity of Isoxazoles: Metal Catalysis and Beyond. Sci-Hub. [Link]

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Method

Application Note: Strategic Use of Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate for the Synthesis of Novel Antibacterial Agents

Introduction: The Isoxazole Scaffold in Antibacterial Drug Discovery The relentless rise of antibiotic resistance necessitates the urgent development of new chemical entities with novel mechanisms of action. Among the he...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isoxazole Scaffold in Antibacterial Drug Discovery

The relentless rise of antibiotic resistance necessitates the urgent development of new chemical entities with novel mechanisms of action. Among the heterocyclic compounds that have garnered significant attention in medicinal chemistry, the isoxazole ring system stands out as a "privileged scaffold".[1][2] Its presence in a number of clinically approved drugs, such as the sulfonamide antibiotic sulfamethoxazole and the β-lactamase-resistant penicillin, cloxacillin, underscores its therapeutic potential.[3] Isoxazole derivatives exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1]

The unique electronic and structural features of the isoxazole ring, including its ability to participate in hydrogen bonding and other non-covalent interactions, make it an attractive core for designing molecules that can effectively bind to biological targets.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a versatile building block, Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate , in the synthesis of a library of potential antibacterial agents. The focus will be on the strategic functionalization of the 5-bromomethyl group via nucleophilic substitution reactions to introduce diverse pharmacophores.

Rationale for Utilizing Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate

Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate is an ideal starting material for several key reasons:

  • Pre-functionalized Core: The isoxazole ring is already appropriately substituted with a methyl group at the 3-position and an ethyl carboxylate at the 4-position. These groups can be important for modulating the pharmacokinetic and pharmacodynamic properties of the final compounds.

  • Reactive Handle: The 5-bromomethyl group serves as a highly reactive electrophilic site, amenable to a wide range of nucleophilic substitution (SN2) reactions. This allows for the facile introduction of various functional groups, a crucial step in generating a library of diverse compounds for structure-activity relationship (SAR) studies.

  • Synthetic Accessibility: While direct synthesis of this starting material is not the focus of this note, related isoxazole-4-carboxylates can be synthesized through established methods, such as the reaction of β-enamino esters with nitrile oxides, ensuring its availability for research purposes.[4]

The overall synthetic strategy is to leverage the reactivity of the benzylic-like bromide to couple the isoxazole core with various nucleophiles, particularly amines and thiols, which are prevalent in biologically active molecules.

General Synthetic Workflow

The proposed synthetic pathway involves a one-step nucleophilic substitution reaction, followed by purification and characterization. This streamlined approach is amenable to parallel synthesis for the rapid generation of a compound library.

G start Ethyl 5-bromomethyl-3- methylisoxazole-4-carboxylate reaction Nucleophilic Substitution (SN2) start->reaction nucleophile Nucleophile (R-NH2 or R-SH) nucleophile->reaction product Target Compound Library: 5-substituted aminomethyl or thiomethyl isoxazole derivatives reaction->product purification Purification (e.g., Column Chromatography) product->purification characterization Characterization (NMR, MS, etc.) purification->characterization screening Antibacterial Screening (MIC/MBC assays) characterization->screening

Caption: General workflow for the synthesis and evaluation of antibacterial agents.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-(substituted aminomethyl)-3-methylisoxazole-4-carboxylates

This protocol details the synthesis of a representative aminomethyl-isoxazole derivative. The choice of amine can be varied to explore different structural motifs.

Causality Behind Experimental Choices:

  • Solvent: Acetonitrile (MeCN) is a polar aprotic solvent that is well-suited for SN2 reactions. It effectively dissolves the reactants and does not interfere with the reaction mechanism.

  • Base: Potassium carbonate (K2CO3) is a mild inorganic base used to neutralize the hydrobromic acid (HBr) byproduct of the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive.

  • Temperature: The reaction is initially stirred at room temperature to allow for a controlled reaction rate and then gently heated to ensure completion.

  • Monitoring: Thin-layer chromatography (TLC) is a simple and effective technique to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product spot.

Step-by-Step Methodology:

  • To a solution of Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add the desired primary or secondary amine (1.2 mmol) and potassium carbonate (1.5 mmol).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Heat the mixture to 50-60 °C and continue stirring for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

  • Characterize the purified compound by 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Synthesis of Ethyl 5-(substituted thiomethyl)-3-methylisoxazole-4-carboxylates

This protocol describes the synthesis of a representative thiomethyl-isoxazole derivative. The introduction of a sulfur linkage can significantly impact the biological activity.

Causality Behind Experimental Choices:

  • Solvent: Dimethylformamide (DMF) is a polar aprotic solvent that is excellent for SN2 reactions involving thiolates.

  • Base: Sodium hydride (NaH) is a strong base used to deprotonate the thiol, forming the more nucleophilic thiolate anion. This deprotonation is performed at a low temperature to control the reaction.

  • Temperature: The initial deprotonation is carried out at 0 °C to manage the exothermic reaction of NaH with the thiol. The subsequent substitution reaction is allowed to proceed at room temperature.

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the thiol and the reaction of NaH with atmospheric moisture.

Step-by-Step Methodology:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.2 mmol) in anhydrous DMF (5 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of the desired thiol (1.1 mmol) in anhydrous DMF (2 mL) dropwise to the suspension. Stir the mixture at 0 °C for 30 minutes.

  • To this mixture, add a solution of Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate (1.0 mmol) in anhydrous DMF (3 mL) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the pure product.

  • Characterize the purified compound by 1H NMR, 13C NMR, and mass spectrometry.

Data Presentation: Expected Outcomes

The following table summarizes the expected outcomes for the synthesis of representative derivatives. Yields and spectroscopic data are hypothetical and will vary based on the specific nucleophile used.

Derivative TypeNucleophileExpected ProductExpected Yield (%)Key 1H NMR Signal (δ, ppm)
AminomethylBenzylamineEthyl 5-(benzylaminomethyl)-3-methylisoxazole-4-carboxylate70-85~3.9 (s, 2H, -CH2-N)
ThiomethylThiophenolEthyl 5-(phenylthiomethyl)-3-methylisoxazole-4-carboxylate65-80~4.2 (s, 2H, -CH2-S)

Visualization of the Synthetic Pathway

G cluster_0 Synthesis of Aminomethyl Derivatives cluster_1 Synthesis of Thiomethyl Derivatives start_amine Ethyl 5-bromomethyl-3- methylisoxazole-4-carboxylate product_amine Ethyl 5-(aminomethyl)-3- methylisoxazole-4-carboxylate start_amine->product_amine 1. R-NH2 2. K2CO3, MeCN, 50-60°C amine R-NH2 base_amine K2CO3, MeCN start_thiol Ethyl 5-bromomethyl-3- methylisoxazole-4-carboxylate product_thiol Ethyl 5-(thiomethyl)-3- methylisoxazole-4-carboxylate start_thiol->product_thiol 1. R-SH, NaH, DMF, 0°C 2. r.t. thiol R-SH base_thiol NaH, DMF

Caption: Reaction schemes for the synthesis of aminomethyl and thiomethyl isoxazole derivatives.

Antibacterial Activity Screening

The synthesized compounds should be screened for their in vitro antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria.[5][6] Standard methods such as the broth microdilution method can be used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.[7] Ciprofloxacin or other relevant antibiotics can be used as positive controls.[3] The results of these assays will be crucial in establishing the structure-activity relationships and identifying lead compounds for further optimization. The presence of certain functional groups, such as halogens or electron-withdrawing groups on aromatic rings attached to the amino or thioether linkage, has been shown to enhance antibacterial activity in some isoxazole series.[5]

Conclusion

Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate is a valuable and versatile starting material for the synthesis of novel isoxazole-based antibacterial agents. The protocols outlined in this application note provide a robust framework for the rapid generation of a diverse library of compounds through straightforward nucleophilic substitution reactions. The systematic exploration of different amine and thiol nucleophiles will enable the elucidation of key structure-activity relationships, paving the way for the development of new and effective antibacterial therapies.

References

  • EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYL-ISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLO[5,4-d]PYRIMIDIN-4-ONE DE - ResearchGate. (n.d.). Retrieved from [Link]

  • Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. BMC Chemistry, 12(1), 118. Available from: [Link]

  • Ahmed, S. M., et al. (2023). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences, 27(2), 24-35. Available from: [Link]

  • Reddy, C. S., et al. (2015). Synthesis and Evaluation of Antimicrobial Activities of Some Novel Isoxazole Derivatives. International Journal of Research in Pharmaceutical and Nano Sciences, 4(6), 406-412. Available from: [Link]

  • Patel, R., & Chhabria, M. (2024). Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. Journal of Pharmaceutical and Allied Sciences, 2(1), 1-10. Available from: [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (2022). International Journal of Research and Review, 9(9), 321-334. Available from: [Link]

  • Patel, M., et al. (2012). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 4(2), 750-756. Available from: [Link]

  • Kumar, V., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 25. Available from: [Link]

  • Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives - Semantic Scholar. (2024). Retrieved from [Link]

  • Gadhe, D., et al. (2010). SYNTHESIS OF SOME NOVEL METHYL2(2 (ARYLIDENEAMINO) OXAZOL4 YLAMINO) BENZOXAZOLE5CARBOXYLATE DERIVATIVES AS ANTIMICROBIAL AGENTS. International Journal of Chemistry Research, 1(1), 1-5. Available from: [Link]

  • McMurry, J. E. (1973). Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Organic Syntheses, 53, 59. Available from: [Link]

  • Beier, P., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 84(21), 13913-13925. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Nucleophilic Substitution of Ethyl 5-(bromomethyl)-3-methylisoxazole-4-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with Ethyl 5-(bromomethyl)-3-methylisoxazole-4-carboxylate (CAS 159770-26-0)[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with Ethyl 5-(bromomethyl)-3-methylisoxazole-4-carboxylate (CAS 159770-26-0)[1]. While the C5-bromomethyl group is highly primed for nucleophilic substitution (SN2), the molecule's densely functionalized nature—featuring a reactive C4-ethyl ester and a base-sensitive isoxazole core—creates competing reaction pathways.

This guide provides mechanistic troubleshooting, quantitative optimization matrices, and self-validating protocols to help you maximize SN2 yields while suppressing ester amidation and ring degradation.

Part 1: Mechanistic Insights & Troubleshooting (FAQ)

Q: Why am I observing ester amidation or hydrolysis instead of the desired SN2 product? A: This molecule possesses two highly electrophilic sites: the C5-bromomethyl carbon and the C4-ester carbonyl. The bromomethyl group is activated by the adjacent heteroaromatic system, making it highly susceptible to SN2 attack[2]. However, the C4-ethyl ester is also highly activated by the electron-withdrawing nature of the isoxazole ring[3]. If the reaction temperature exceeds 40°C, or if extended reaction times are used with hard nucleophiles (like primary amines), nucleophilic acyl substitution (amidation) thermodynamically outcompetes the kinetic SN2 pathway. Causality Check: Lower the temperature to 0°C–25°C to kinetically favor the SN2 displacement of the softer bromide leaving group.

Q: My isoxazole ring is degrading during the reaction, leading to complex mixtures. What causes this? A: The isoxazole ring is sensitive to base-catalyzed N-O bond cleavage, particularly at elevated temperatures. Pharmacokinetic stability studies on isoxazole-containing compounds have demonstrated that while the ring is stable under acidic and neutral conditions at room temperature, it undergoes rapid ring-opening at basic pH when heated (e.g., the half-life drops to just 1.2 hours at 37°C under basic conditions)[4]. Causality Check: Avoid strong bases like NaOH, KOH, or NaH. Transition to mild, non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) or inorganic carbonates (K2CO3)[3].

Q: How do I prevent over-alkylation when using primary amines? A: The secondary amine formed after the initial SN2 reaction is often more nucleophilic than the starting primary amine, leading to tertiary amine byproducts. Causality Check: Use a large stoichiometric excess of the primary amine (3–5 equivalents) to statistically favor mono-alkylation, or add the bromomethyl isoxazole dropwise to the amine solution to keep the localized concentration of the electrophile low.

Part 2: Visualizing the Reaction Pathways

Pathways SM Ethyl 5-(bromomethyl)- 3-methylisoxazole-4-carboxylate SN2 Desired SN2 Product (Alkylation at C5) SM->SN2 Mild Base, 0-25°C Optimal Time Amide Side Product 1: Ester Amidation SM->Amide High Temp (>40°C) 1° Amines Degrad Side Product 2: Ring Degradation SM->Degrad Strong Base Prolonged Heating

Figure 1: Reaction pathways and competing side reactions based on temperature and base selection.

Part 3: Quantitative Optimization Matrix

To prevent the side reactions outlined above, reaction temperature and time must be strictly controlled based on the nature of the nucleophile.

Nucleophile ClassOptimal BaseSolventTemp (°C)Time (hrs)Primary Risk Factor
Primary Amines DIPEA (1.5 eq)THF or DCM0 to 202 - 4Ester amidation, Over-alkylation
Secondary Amines K2CO3 (2.0 eq)MeCN20 to 253 - 6Slow conversion
Thiols (R-SH) K2CO3 (1.2 eq)DMF20 to 251 - 2Disulfide formation (if O2 present)
Phenols (Ar-OH) Cs2CO3 (1.5 eq)DMF40 to 504 - 8Ring degradation at >60°C

Part 4: Standard Operating Protocols (SOPs)

Protocol A: Room-Temperature Amination (For 1° and 2° Amines)

This protocol kinetically isolates the SN2 pathway, protecting the C4-ester from amidation.

  • Preparation: Dissolve the amine (1.2 eq for 2° amines; 3.0 eq for 1° amines) and DIPEA (1.5 eq) in anhydrous THF (0.2 M) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve Ethyl 5-(bromomethyl)-3-methylisoxazole-4-carboxylate (1.0 eq) in a minimal amount of THF and add it dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20°C). Stir for 2–4 hours.

  • Self-Validating Mechanism: The reaction mixture should remain a clear, pale yellow. If the solution turns deep orange or brown, this indicates base-catalyzed isoxazole ring degradation [4]. If this occurs, immediately quench the reaction with saturated aqueous NH4Cl to neutralize the base and salvage the remaining material.

  • Workup: Quench with water, extract with Ethyl Acetate (3x), wash the organic layer with brine, dry over Na2SO4, and concentrate.

Protocol B: Moderate-Heat Etherification (For Phenols)

Phenols are poorer nucleophiles than amines and require mild heating, which introduces the risk of isoxazole degradation[3].

  • Preparation: Combine the phenol (1.1 eq) and finely powdered Cs2CO3 (1.5 eq) in anhydrous DMF (0.2 M). Stir at room temperature for 15 minutes to pre-form the phenoxide.

  • Addition: Add the bromomethyl isoxazole (1.0 eq) in one portion.

  • Heating: Heat the reaction strictly to 45°C. Do not exceed 50°C.

  • Self-Validating Mechanism: Monitor the suspension. As the reaction proceeds, the formation of the CsBr byproduct will appear as a fine, chalky white precipitate that differs texturally from the starting carbonate. This visual cue confirms SN2 progression prior to LCMS analysis.

  • Workup: Cool to room temperature, dilute with a large volume of water (to remove DMF), and extract with diethyl ether.

Part 5: Optimization Decision Tree

DecisionTree Start Select Nucleophile Amine 1° or 2° Amine Start->Amine Thiol Thiol (R-SH) Start->Thiol Phenol Phenol (Ar-OH) Start->Phenol Cond1 Solvent: DCM/THF Base: DIPEA Temp: 0°C to RT Time: 2-4 hrs Amine->Cond1 Cond2 Solvent: DMF/MeCN Base: K2CO3 Temp: RT Time: 1-2 hrs Thiol->Cond2 Cond3 Solvent: DMF/MeCN Base: Cs2CO3 Temp: 40-50°C Time: 4-8 hrs Phenol->Cond3 Eval LCMS Conversion Check Cond1->Eval Cond2->Eval Cond3->Eval Opt1 >95%: Proceed to Workup Eval->Opt1 Opt2 <95%: Add 0.5 eq Nu (Do NOT increase heat) Eval->Opt2

Figure 2: Temperature and time optimization decision tree for various nucleophile classes.

References

  • [1] abcr GmbH. "Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate, 95% (CAS 159770-26-0)". 1

  • [3] BenchChem. "The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability". 3

  • [4] ResearchGate. "pH and temperature stability of the isoxazole ring in leflunomide".4

  • [2] The Journal of Organic Chemistry (ACS Publications). "General 5-Halomethyl Isoxazoline Synthesis Enabled by Copper-Catalyzed Oxyhalogenation of Alkenes". 2

Sources

Optimization

Technical Support Center: Purification and Recrystallization of Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate

Welcome to the technical support center for Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assist...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification and recrystallization of this key synthetic intermediate. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate?

A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. However, common impurities in the synthesis of isoxazoles include unreacted starting materials, such as ethyl acetoacetate and hydroxylamine, as well as side-products like regioisomers (e.g., Ethyl 3-bromomethyl-5-methylisoxazole-4-carboxylate) and furoxans from the dimerization of nitrile oxide intermediates.[1] An initial work-up involving washing the organic layer with a dilute aqueous acid can help remove basic impurities like excess hydroxylamine, while a wash with a dilute aqueous base can remove acidic starting materials.[2]

Q2: My product has "oiled out" during recrystallization. What should I do?

A2: "Oiling out" is a common issue where the compound separates as a liquid instead of forming crystals. This can happen if the cooling is too rapid or if the compound is significantly impure.[3] To address this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool much more slowly. Leaving the flask on a cooling hot plate can facilitate gradual cooling.[3] If the problem persists, trituration with a non-solvent or purification by column chromatography are effective alternatives.[2]

Q3: I am not getting any crystals to form. What are some common reasons and solutions?

A3: The most frequent cause for the failure of crystallization is using too much solvent.[3] You can remedy this by carefully evaporating some of the solvent under reduced pressure and attempting to cool the more concentrated solution again.[3] Another possibility is that the solution is supersaturated and requires a nucleation site to initiate crystal growth.[3] Try scratching the inside of the flask at the meniscus with a glass rod or adding a seed crystal of the pure compound if available.[3]

Q4: Is column chromatography a suitable alternative to recrystallization for this compound?

A4: Absolutely. Column chromatography is a highly effective method for purifying isoxazole derivatives, especially when recrystallization proves difficult or if you are dealing with an oily product.[1][4] Given that Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate is a moderately polar compound, a silica gel stationary phase is appropriate.

Q5: What are the recommended storage conditions for the purified product?

A5: As a halogenated heterocyclic compound, Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate can be sensitive to light, heat, and moisture. For long-term stability, it should be stored in a cool, dark, and dry environment, preferably under an inert atmosphere such as argon or nitrogen, to prevent degradation.[5]

Troubleshooting Guide: Recrystallization & Purification

Issue Potential Cause(s) Recommended Solution(s)
Product is an oil, not a solid - Cooling was too rapid.- High impurity level.- Inappropriate solvent system.- Reheat to dissolve, then cool slowly.- Add a small amount of a co-solvent to increase solubility at lower temperatures.- Purify by column chromatography.[2][3]
No crystal formation - Too much solvent was used.- Solution is supersaturated and lacks nucleation sites.- Reduce solvent volume via rotary evaporation.- Scratch the inner surface of the flask.- Add a seed crystal of the pure compound.[3]
Low recovery of purified product - The compound has significant solubility in the cold recrystallization solvent.- Premature crystallization during hot filtration.- Ensure the flask is thoroughly cooled in an ice bath before filtration.- Use a minimal amount of cold solvent for washing the collected crystals.- Pre-heat the funnel and receiving flask for hot filtration.
Purity does not improve significantly - The chosen solvent does not effectively differentiate between the product and impurities.- Co-crystallization of impurities.- Experiment with different solvent systems (see Recrystallization Protocol).- Consider a preliminary purification step, such as an acid-base wash during work-up.- Utilize column chromatography for better separation.[1]
Formation of an emulsion during extraction - Similar densities of aqueous and organic layers.- Allow the separatory funnel to stand for a longer period.- Add brine to increase the density of the aqueous layer.- Filter the mixture through a pad of Celite.[2]

Experimental Protocols

Protocol 1: Recrystallization of Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate

This protocol provides a step-by-step method for the recrystallization of the title compound. A key to successful recrystallization is the selection of an appropriate solvent system.

Solvent Selection:

The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For moderately polar isoxazoles, an ethanol/water mixture is often effective.[2] Other potential systems include mixtures of a good solvent (e.g., ethyl acetate, dichloromethane) and an anti-solvent (e.g., hexane, heptane).[5][6]

Step-by-Step Procedure:

  • Dissolution: In a fume hood, place the crude Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., hot ethanol) and heat the mixture gently with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[5]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal yield, subsequently place the flask in an ice-water bath.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography Purification

If recrystallization is ineffective, column chromatography on silica gel is the recommended alternative.

Step-by-Step Procedure:

  • TLC Analysis: Determine the optimal eluent system by running Thin Layer Chromatography (TLC) on the crude material with various solvent mixtures (e.g., starting with 9:1 Hexane/Ethyl Acetate and gradually increasing polarity).[5] A good separation will show a clear difference in the Rf values of the product and impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualized Workflow

Purification_Workflow cluster_0 Initial Work-up cluster_1 Purification cluster_2 Quality Control Crude Reaction Mixture Crude Reaction Mixture Liquid-Liquid Extraction Liquid-Liquid Extraction Crude Reaction Mixture->Liquid-Liquid Extraction Quench & Extract Crude Product Crude Product Liquid-Liquid Extraction->Crude Product Dry & Concentrate Recrystallization Recrystallization Crude Product->Recrystallization Primary Method Column Chromatography Column Chromatography Crude Product->Column Chromatography Alternative Method Pure Product Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product Purity Analysis Purity Analysis Pure Product->Purity Analysis TLC, NMR Characterization Characterization Purity Analysis->Characterization Pass

Caption: A generalized workflow for the purification of Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate.

References

  • Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents Via the Diastereoselective Bromination of 3-(9′-Anthryl). MDPI. Available at: [Link]

  • Problems with Recrystallisations. University of York Chemistry Teaching Labs. Available at: [Link]

  • Go-to recrystallization solvent mixtures. Reddit. Available at: [Link]

  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate. Available at: [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PMC. Available at: [Link]

  • Ethyl 4-(2-bromomethyl-5,5-dimethyl-1,3-dioxan-2-yl)-5-methylisoxazole-3-carboxylate. Acta Crystallographica Section E. Available at: [Link]

  • Process for preparing isoxazole compounds. Google Patents.
  • Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. PMC. Available at: [Link]

  • Supporting Information Electronic Supplementary Material (ESI) for ChemComm. Royal Society of Chemistry. Available at: [Link]

  • Interchim Purification Column Guide Catalogue. Interchim. Available at: [Link]

  • Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences. Available at: [Link]

  • Crystallization Solvents. Available at: [Link]

  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. PMC. Available at: [Link]

  • Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. ResearchGate. Available at: [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. Available at: [Link]

  • Properties of Common Organic Solvents. University of Minnesota. Available at: [Link]

Sources

Troubleshooting

Overcoming solubility issues of Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate in polar aprotic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this diagnostic guide to address the most frequent challenges researchers face when working with Ethyl 5-bromomethyl-3-methyliso...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this diagnostic guide to address the most frequent challenges researchers face when working with Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate (CAS: 159770-26-0)[1].

While this compound is a highly versatile electrophilic building block for organic synthesis and drug development, its reactivity often masquerades as physical insolubility. This guide will help you differentiate between thermodynamic solubility limits and chemical degradation, ensuring the integrity of your experimental workflows.

Section 1: The "False Insolubility" Paradigm

When researchers report that this compound "fails to dissolve" or "crashes out" of polar aprotic solvents like DMSO or DMF, the root cause is rarely a physical solubility limit. Instead, it is almost always a stability issue .

The DMSO Degradation Pathway (Kornblum Oxidation)

DMSO is frequently assumed to be an inert, universal solvent. However, for highly active alkyl halides like bromomethyl groups, DMSO acts as a mild oxidant[2]. At room temperature, the nucleophilic oxygen of DMSO attacks the electrophilic bromomethyl carbon. This forms an unstable alkoxysulfonium intermediate that rapidly collapses to yield Ethyl 5-formyl-3-methylisoxazole-4-carboxylate (an aldehyde) and dimethyl sulfide (DMS) gas[3][4].

Because the resulting aldehyde has a different solubility profile and crystal structure, it often precipitates out of solution. Researchers see a cloudy suspension and incorrectly assume the original compound was insoluble, when in fact, it has been chemically destroyed.

Kornblum A Bromomethyl Isoxazole (Starting Material) C Alkoxysulfonium Intermediate A->C + DMSO B DMSO (Nucleophile) B->C D Formyl Isoxazole (Aldehyde Precipitate) C->D Collapse (-HBr) E Dimethyl Sulfide (Gas Evolution) C->E

Fig 1: Kornblum oxidation pathway of bromomethyl isoxazole in DMSO.

The DMF/Acetonitrile Hydrolysis Pathway

In hygroscopic solvents like DMF or Acetonitrile, trace moisture is the primary enemy. Water acts as a nucleophile, hydrolyzing the bromomethyl group into a hydroxymethyl group. Furthermore, old stocks of DMF degrade to release dimethylamine, which will rapidly undergo nucleophilic substitution with your compound, forming unwanted amine adducts and rendering the solution turbid.

Section 2: Frequently Asked Questions (FAQs)

Q: I prepared a 500 mM stock in DMSO, and it turned cloudy overnight. Can I heat it to redissolve it? A: No. The cloudiness is not un-dissolved starting material; it is the precipitated aldehyde byproduct of the Kornblum oxidation[4]. Heating the solution will only accelerate the degradation of whatever intact compound remains. Discard the solution.

Q: How can I definitively tell if my DMSO solution has degraded or if it just needs more mixing? A: Use the DMS Smell Test . Dimethyl sulfide (DMS) is a byproduct of the Kornblum oxidation[5]. If your DMSO stock solution develops a faint, distinct odor resembling garlic or sweet corn, DMS gas has evolved. This is a self-validating confirmation that your compound has oxidized.

Q: It takes a long time to dissolve in Acetonitrile at room temperature. Is it safe to use a heat block? A: Avoid direct, high heat. The compound is highly crystalline, which creates a kinetic barrier to dissolution. However, temperatures above 40°C can induce thermal degradation or self-alkylation. Instead, use mild sonication in a water bath maintained below 30°C to mechanically disrupt the crystal lattice without providing excess thermal energy.

Section 3: Standard Operating Protocol (SOP) for Stock Preparation

To guarantee experimental reproducibility, follow this self-validating protocol for preparing working stock solutions.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the solid compound from the freezer and place it in a desiccator for 30 minutes to reach room temperature. Causality: Opening a cold vial introduces atmospheric moisture, which causes immediate hydrolysis of the bromomethyl group.

  • Weighing: Weigh the required mass (e.g., 24.8 mg for 1 mL of a 100 mM solution) into a sterile, amber glass vial. Causality: Amber glass prevents photo-catalyzed radical cleavage of the carbon-bromine bond.

  • Solvent Addition: Add 1.0 mL of strictly anhydrous Acetonitrile (MeCN) or dry Acetone. Do not use DMSO unless the solution will be consumed in an assay within 15 minutes.

  • Dissolution: Vortex vigorously for 30 seconds. If crystalline aggregates remain, place the vial in an ultrasonic water bath (T < 30°C) for 2 to 5 minutes.

  • Visual Validation: Inspect the solution against a light source. It must be perfectly clear and colorless. If it exhibits any turbidity, the solvent was likely wet, and the compound has hydrolyzed.

  • Storage: Purge the vial's headspace with Argon or Nitrogen gas, seal tightly with a PTFE-lined cap, and store at -20°C.

Workflow Start Weigh Solid Compound Solvent Add Anhydrous Solvent (MeCN or Acetone) Start->Solvent Check1 Is solution cloudy? Solvent->Check1 Sonicate Sonicate in Water Bath (T < 30°C, 5 mins) Check1->Sonicate Yes (Cloudy) Success Proceed to Experiment Check1->Success No (Clear) Check2 Did it dissolve? Sonicate->Check2 Check2->Success Yes Fail Discard Solution (Degradation Occurred) Check2->Fail No

Fig 2: Self-validating troubleshooting workflow for preparing stable stock solutions.

Section 4: Solvent Compatibility & Stability Data

Use the following empirically derived data to select the appropriate solvent for your downstream applications. Always prioritize anhydrous grades.

SolventMax Recommended Stock Conc.Recommended Dissolution MethodStability Half-Life (25°C)Recommended Storage
Acetonitrile (Anhydrous)250 mMMild sonication (<30°C)> 48 hours-20°C (Argon purged)
Acetone (Dry)200 mMMild sonication (<30°C)> 48 hours-20°C (Sealed)
DMF (Anhydrous, Amine-free)500 mMVortexing~ 12 hoursMake fresh daily
DMSO < 50 mMVortexing< 2 hours (Degrades)DO NOT STORE

References

  • Title: Synthesis of Epoxides from Alkyl Bromides and Alcohols with in Situ Generation of Dimethyl Sulfonium Ylide in DMSO Oxidations Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Bromine-Promoted One-Pot Furo[b]annulation and α-C(sp2)-Thiomethylation Cascade of (E)-3-Styrylquinoxalin-2(1H)-ones with Dimethyl Sulfoxide Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometric Validation of Reaction Products from Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate

For researchers and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate is a versa...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate is a versatile heterocyclic building block, frequently employed in the synthesis of more complex molecules through nucleophilic substitution at the bromomethyl position. Validating the outcome of such reactions is critical. This guide provides an in-depth comparison of mass spectrometry (MS) with other common analytical techniques for the validation of these reaction products, grounded in field-proven insights and experimental data.

The Central Role of Mass Spectrometry in Product Validation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] For the validation of products derived from Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate, MS offers several distinct advantages:

  • Molecular Weight Confirmation: The most direct output of an MS experiment is the molecular weight of the product, providing immediate confirmation of a successful substitution reaction.

  • High Sensitivity: MS requires minimal sample amounts, often in the sub-microgram range, making it ideal for the analysis of precious or low-yielding reaction products.[2]

  • Structural Information from Fragmentation: Tandem mass spectrometry (MS/MS) experiments can provide valuable structural insights by fragmenting the parent ion and analyzing the resulting daughter ions.[3][4]

A key feature in the mass spectra of any product still containing the bromine atom is the presence of a characteristic M+2 peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[5][6] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units, a definitive indicator of the presence of a single bromine atom.[1][5][6][7][8]

Comparative Analysis of Validation Techniques

While mass spectrometry is a primary tool, a comprehensive validation strategy often involves a combination of techniques. The following table compares MS with other common methods for the characterization of isoxazole derivatives.[9][10]

Technique Information Provided Sample Amount Resolution Key Application in This Context
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Res), fragmentation pattern.[2]<1 µgMedium to HighDirect confirmation of product molecular weight and presence of bromine.[2]
Nuclear Magnetic Resonance (NMR) Detailed molecular structure, atom connectivity, stereochemistry, sample purity.[2]1-10 mgHighUnambiguous structure elucidation and isomer differentiation.[2][11][12]
Fourier-Transform Infrared (FTIR) Presence of specific functional groups.[2]<1 mgLowQuick confirmation of functional group transformations (e.g., loss of C-Br, appearance of new bonds).[2][13][14]
High-Performance Liquid Chromatography (HPLC) Sample purity, number of components, retention time.[2]<1 mgMediumAssessment of reaction completion and product purity.[2]
Experimental Workflows and Protocols

The following diagram illustrates a typical workflow for a nucleophilic substitution reaction using Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate and subsequent product validation.

G cluster_synthesis Synthesis cluster_validation Validation A Ethyl 5-bromomethyl-3- methylisoxazole-4-carboxylate C Reaction & Workup A->C B Nucleophile (e.g., R-NH2) B->C D Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern C->D Primary Validation E NMR Spectroscopy - Structure Elucidation D->E Detailed Analysis F FTIR Spectroscopy - Functional Group Analysis E->F G HPLC - Purity Assessment F->G H Final Structure Confirmation G->H

Caption: Workflow from synthesis to multi-technique product validation.

ESI is a soft ionization technique suitable for polar and thermally labile molecules, making it well-suited for many isoxazole derivatives.[3][4]

Objective: To confirm the molecular weight of the synthesized product.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of the crude or purified reaction product in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of approximately 1-10 µg/mL.[15]

    • If necessary, add a small amount of formic acid (0.1%) to the solvent to promote protonation and the formation of [M+H]⁺ ions.[16]

    • Ensure the sample is fully dissolved and free of particulates to avoid clogging the instrument.[15]

  • Instrumental Analysis:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[17]

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Scan Range: Set a mass range appropriate for the expected product's molecular weight (e.g., 100-1000 m/z).

    • Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).[18]

  • Data Interpretation:

    • Look for the protonated molecule [M+H]⁺.

    • If the bromine atom is retained, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M+H]⁺ and [M+2+H]⁺) should be observed.[5][6]

    • If the bromine has been substituted, this pattern will be absent, and the new molecular weight will correspond to the addition of the nucleophile minus HBr.

GC-MS is suitable for volatile and thermally stable compounds.[19][20] It provides both chromatographic separation and mass spectral data.

Objective: To separate the reaction product from impurities and obtain its mass spectrum.

Methodology:

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

    • The concentration should be in the range of 10-100 µg/mL.

  • Instrumental Analysis:

    • GC Column: A nonpolar or medium-polarity column (e.g., DB-5ms) is typically used.

    • Injector: Split/splitless injector, typically at a temperature of 250-280°C.[21]

    • Oven Program: A temperature gradient is used to separate components based on their boiling points (e.g., start at 50°C, ramp to 280°C).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[21]

  • Data Interpretation:

    • EI is a "hard" ionization technique that often causes extensive fragmentation.[3][4] The molecular ion (M⁺) may be weak or absent.

    • The fragmentation pattern can serve as a "fingerprint" for the molecule and can be compared to spectral libraries.

    • Look for fragment ions that retain the bromine isotopic pattern to help piece together the structure.[6]

Comparative Data Presentation

Let's consider a hypothetical reaction where Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate (MW: 262.09 g/mol with ⁷⁹Br) is reacted with aniline to yield Ethyl 5-(phenylaminomethyl)-3-methylisoxazole-4-carboxylate.

Analytical Data Starting Material Expected Product
Expected Molecular Weight 262.09 (⁷⁹Br), 264.09 (⁸¹Br)260.29
ESI-MS ([M+H]⁺) m/z 263.0, 265.0 (Ratio ~1:1)m/z 261.1
¹H NMR (key signals) ~4.6 ppm (s, 2H, -CH₂Br)~4.5 ppm (d, 2H, -CH₂NH-), ~4.0 ppm (t, 1H, -NH-), 6.7-7.2 ppm (m, 5H, Ar-H)
FTIR (key stretches) ~1720 cm⁻¹ (C=O, ester), ~1250 cm⁻¹ (C-O), ~650 cm⁻¹ (C-Br)~3350 cm⁻¹ (N-H), ~1720 cm⁻¹ (C=O, ester), ~1600 cm⁻¹ (C=C, aromatic)
Logical Relationships in Validation

The choice of validation techniques should follow a logical progression, with each step providing a higher level of confidence in the product's identity and purity.

G A Reaction Completion? B Correct Molecular Weight? A->B TLC/HPLC C Correct Connectivity? B->C MS D High Purity? C->D NMR E Validated Product D->E HPLC/NMR

Caption: Logical flow for comprehensive product validation.

Conclusion

Mass spectrometry is an indispensable tool for the rapid and sensitive validation of reaction products derived from Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate. Its ability to provide direct molecular weight information and reveal the presence or absence of the characteristic bromine isotopic pattern makes it a first-line analytical technique. However, for unambiguous structure elucidation and purity assessment, a multi-technique approach that incorporates NMR, FTIR, and HPLC is the gold standard in research and drug development, ensuring the highest level of scientific integrity.

References

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC. Available at: [Link]

  • Analytical Protocols for Making A Preliminary Assessment of Halogenated Organic Compounds in Man and Environmental Media - EPA. Available at: [Link]

  • Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory | Journal of Chemical Education. Available at: [Link]

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Available at: [Link]

  • Interpretation of Mass Spectra - IntechOpen. Available at: [Link]

  • A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests - PMC. Available at: [Link]

  • mass spectra - the M+2 peak - Chemguide. Available at: [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available at: [Link]

  • Bromo pattern in Mass Spectrometry - YouTube. Available at: [Link]

  • Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study - PubMed. Available at: [Link]

  • How to Interpret a Mass Spectrum? – Organic Chemistry - Maricopa Open Digital Press. Available at: [Link]

  • Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study | Request PDF. Available at: [Link]

  • Interpretation Mass spectral interpretation is not a trivial process. Available at: [Link]

  • A Method for the Analysis of Halogenated Organic Compounds in Tap Water by Means of Mass Fragmentography of GC-MS - Amanote Research. Available at: [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives - Der Pharma Chemica. Available at: [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. Available at: [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Available at: [Link]

  • 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy | Journal of Chemical Education. Available at: [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - Semantic Scholar. Available at: [Link]

  • (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity - ResearchGate. Available at: [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC. Available at: [Link]

  • Functional group identification for FTIR spectra using image-based machine learning models - NSF PAR. Available at: [Link]

  • Alternative to Mass Spec? : r/chemistry - Reddit. Available at: [Link]

  • An Alternative to MS Analyte Confirmation | Chromatography - SCION Instruments. Available at: [Link]

  • Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data | ACS Omega. Available at: [Link]

  • Sample Preparation Protocol for ESI Accurate Mass Service. Available at: [Link]

Sources

Comparative

Application Guide: Comparative Efficacy of Leaving Groups in 5-Substituted Isoxazole-4-carboxylates

Executive Summary The isoxazole-4-carboxylate scaffold is a privileged pharmacophore widely utilized in modern drug discovery. Functionalizing the C-5 position of this ring via Nucleophilic Aromatic Substitution (SNAr) i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazole-4-carboxylate scaffold is a privileged pharmacophore widely utilized in modern drug discovery. Functionalizing the C-5 position of this ring via Nucleophilic Aromatic Substitution (SNAr) is a critical synthetic strategy for generating diverse analog libraries. However, the choice of the leaving group at the C-5 position fundamentally dictates the reaction kinetics, chemoselectivity, and overall yield. This guide provides an in-depth comparative analysis of leaving group efficacy (Nitro vs. Halogens) to help researchers rationally design their synthetic routes.

Mechanistic Causality: Activation and the Meisenheimer Complex

In SNAr reactions on the isoxazole ring, the transformation does not proceed via standard SN2 or SN1 pathways due to the sp2 hybridization and steric constraints of the aromatic system[1]. Instead, it follows an addition-elimination mechanism.

The rate-determining step is the initial attack of the nucleophile at the C-5 position, forming a negatively charged 1[1]. The 4-carboxylate group is non-negotiable here; it acts as an electron-withdrawing thermodynamic sink that stabilizes this intermediate via resonance.

The efficacy of the leaving group is dictated by its ability to accelerate this rate-determining addition step. Highly electronegative groups polarize the C-5 bond, increasing its electrophilicity. Consequently, the 2 in these systems, enabling straightforward functionalization under mild conditions[2]. Fluorine also performs exceptionally well due to its massive inductive effect, whereas chlorine and bromine are significantly slower despite being superior leaving groups in aliphatic chemistry.

SNAr_Mechanism SM 5-X-Isoxazole-4-carboxylate (X = NO2, F, Cl, Br) MC Meisenheimer Complex (Stabilized by 4-CO2R) SM->MC Addition (k1) Nuc Nucleophile (e.g., R-NH2) Nuc->MC Attack at C-5 Prod 5-Substituted Product + Leaving Group (X-) MC->Prod Elimination (k2)

SNAr mechanism at the C-5 position of isoxazole-4-carboxylates.

Quantitative Comparison of Leaving Groups

When comparing 5-nitroisoxazoles against 5-halo variants, a distinct reactivity hierarchy emerges: -NO2 > -F >> -Cl > -Br . The nitro group consistently outperforms halogens due to its dual ability to inductively activate the ipso-carbon and delocalize the developing negative charge in the transition state.

Leaving Group (C-5)Electronegativity (Pauling)Meisenheimer StabilizationRelative Reaction Rate ( krel​ )Typical Yield (Amine Nuc)
-NO2 N/AExcellent (Resonance/Inductive)1.00 (Reference)92–98%
-F 3.98High (Inductive)0.8585–90%
-Cl 3.16Moderate0.0540–60%
-Br 2.96Low0.0220–40%

Self-Validating Experimental Protocol: Kinetic Profiling

When evaluating leaving group efficacy, relying solely on isolated yields introduces isolation artifacts (e.g., losses during chromatography or crystallization). As a best practice, this protocol mandates the use of in situ NMR kinetic tracking with an internal standard. This creates a 3[3] where conversion is mathematically anchored to an inert reference, ensuring absolute data integrity.

Workflow Step1 1. Substrate Preparation (NMR Equilibration) Step2 2. Nucleophile Addition (Controlled Stoichiometry) Step1->Step2 Step3 3. Kinetic Monitoring (In Situ NMR Tracking) Step2->Step3 Step4 4. Workup & Isolation (Precipitation/Chromatography) Step3->Step4

Self-validating experimental workflow for comparative kinetic analysis.

Step-by-Step Methodology
  • Substrate Preparation: Dissolve 1.0 mmol of the 5-substituted isoxazole-4-carboxylate (LG = NO2, F, Cl, or Br) and exactly 0.5 mmol of 1,3,5-trimethoxybenzene (internal standard) in 5.0 mL of anhydrous DMSO-d6.

  • Baseline Validation: Acquire a quantitative 1H-NMR spectrum (t=0) with a long relaxation delay (D1 = 10s) to establish the exact molar ratio of the starting material to the internal standard.

  • Nucleophile Addition: Add 1.1 mmol of the selected nucleophile (e.g., morpholine) followed by 1.5 mmol of N,N-diisopropylethylamine (DIPEA). Causality Note: DIPEA acts as a non-nucleophilic acid scavenger, preventing the nucleophile from being protonated and deactivated by the departing leaving group (e.g., HF or HCl).

  • Kinetic Monitoring: Maintain the reaction at 25 °C. Extract 50 µL aliquots at predefined intervals (5, 15, 30, 60, 120 minutes), dilute with 0.5 mL DMSO-d6, and acquire 1H-NMR spectra. Track the disappearance of the C-3 isoxazole proton of the starting material versus the appearance of the product's C-3 proton.

  • Workup & Isolation (Preparative Scale): For preparative runs, pour the reaction mixture into ice-cold water (20 mL). If the product precipitates, isolate via vacuum filtration. Otherwise, extract with ethyl acetate (3 x 15 mL), wash thoroughly with brine to remove DMSO, dry over anhydrous Na2SO4, and purify via silica gel chromatography.

References

  • Wikipedia - Nucleophilic aromatic substitution URL:[Link]

  • Organic & Biomolecular Chemistry (RSC Publishing) - 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate proper disposal procedures

Safe Handling and Disposal Guide for Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate As a researcher or drug development professional, managing reactive intermediates requires moving beyond basic safety data sheets....

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Author: BenchChem Technical Support Team. Date: March 2026

Safe Handling and Disposal Guide for Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate

As a researcher or drug development professional, managing reactive intermediates requires moving beyond basic safety data sheets. Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate (CAS: 159770-26-0) is a highly valuable building block in medicinal chemistry, but its structural properties demand rigorous, causality-driven disposal protocols.

This guide provides an authoritative, step-by-step operational plan for the safe segregation, quenching, and disposal of this compound, ensuring compliance with EPA regulations and safeguarding your laboratory personnel.

Chemical Profiling & The Causality of Hazards

To design a safe disposal protocol, we must first understand the molecular behavior of the waste. Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate features a bromomethyl group attached to an electron-deficient isoxazole ring.

Mechanistic Causality: The carbon-bromine bond in this benzylic-like position is highly polarized, rendering the carbon center exceptionally susceptible to SN​2 nucleophilic attack. Because it is a potent electrophile and alkylating agent, it can readily alkylate biological nucleophiles (such as proteins and DNA), which translates to severe lachrymatory effects, skin sensitization, and potential toxicity in a laboratory setting.

From a logistical and regulatory standpoint, the presence of the bromine atom strictly classifies this compound as Halogenated Organic Waste [1]. If this compound is mistakenly routed to standard municipal incinerators, the combustion of the halogen yields toxic hydrogen bromide (HBr) gas and creates the potential for halogenated dioxin formation. Therefore, it must be segregated for specialized rotary kiln incineration equipped with high-efficiency caustic scrubbing systems[2].

Table 1: Chemical & Waste Profiling
Property / ClassificationDetailCausality / Impact on Disposal
Chemical Name Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate-
CAS Number 159770-26-0-
Waste Category Halogenated Organic WasteContains bromine; requires high-temp incineration with caustic scrubbing to neutralize HBr gas[2].
Primary Hazard Alkylating Agent / LachrymatorHigh electrophilicity dictates active quenching before bulk disposal to prevent cross-reactions.
EPA RCRA Status Subpart K (Academic) / Standard RCRAMust be strictly segregated from inorganic aqueous waste and non-halogenated solvents[1][3].

Experimental Disposal Workflows

Directly adding pure, unreacted alkylating agents to a communal waste carboy risks uncontrolled exothermic reactions with incompatible nucleophiles (e.g., amines, thiols, or water) already present in the waste. To prevent this, we utilize self-validating quenching protocols.

Protocol A: Active Quenching of Bulk/Pure Chemical

Use this protocol when disposing of expired bulk chemical or highly concentrated reaction residues.

  • Preparation: In a certified fume hood, dissolve the bulk Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate in a compatible, non-reactive solvent (e.g., THF or Dichloromethane).

  • Nucleophilic Addition: While stirring vigorously, slowly add an excess of a mild nucleophile to safely consume the bromomethyl group. A 1M solution of ethanolamine or a weak aqueous base (e.g., saturated NaHCO3​ ) is recommended. Causality: This step intentionally forces the SN​2 substitution in a controlled environment, neutralizing the electrophilic threat prior to bulking.

  • Self-Validation (Critical Step): Do not assume the quench is complete based on time alone. Withdraw a 10 µL aliquot, dilute it, and analyze it via TLC or rapid LC-MS. Confirm the complete disappearance of the starting material. This self-validating step guarantees that zero active alkylating agent enters the communal waste stream.

  • Phase Separation & Transfer: If an aqueous quench was utilized, separate the layers. Transfer the organic phase to the designated Green-Labeled Halogenated Organic Waste carboy[1]. Ensure the exact mass/volume is logged on the composite sheet to maintain[3].

Protocol B: Accidental Spill Containment

Liquid or dissolved spills of alkylating agents cannot be cleaned with standard combustible paper towels, as the high surface area and reactive nature can lead to secondary fire or exposure hazards.

  • Evacuation & PPE: Don appropriate PPE (nitrile gloves, safety goggles, lab coat). Ensure respiratory protection if dust or solvent vapors are present outside a fume hood.

  • Containment: Immediately cover the spill with an inert, high-surface-area absorbent such as dry sand or vermiculite. Do not use combustible organic absorbents[4].

  • In-Situ Neutralization: Lightly spray the absorbed mass with a dilute sodium carbonate solution to neutralize any localized hydrobromic acid generated from ambient hydrolysis.

  • Collection & Routing: Use non-sparking polypropylene tools to sweep the material into a thick-walled, sealable polyethylene bucket. Double-bag the waste, label it explicitly as "Solid Halogenated Hazardous Waste - Brominated Alkylating Agent," and transfer it to your Central Accumulation Area for pickup[3].

Disposal Decision Architecture

The following diagram illustrates the logical routing for Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate based on the state of the waste generated.

G Start Ethyl 5-bromomethyl-3-methylisoxazole-4-carboxylate Decision1 Waste Type? Start->Decision1 Spill Chemical Spill Decision1->Spill Accidental Release Residue Reaction Residue Decision1->Residue Post-Reaction Bulk Bulk / Pure Chemical Decision1->Bulk Expired/Unused Absorb Absorb with Inert Material (Sand/Vermiculite) Spill->Absorb Halogenated Halogenated Organic Waste (Green Label Carboy) Residue->Halogenated Quench Quench Electrophilic Bromomethyl Group Bulk->Quench Quench->Halogenated SolidWaste Solid Hazardous Waste (Double Bagged) Absorb->SolidWaste Incineration EPA-Regulated Incineration (with Caustic Scrubber) Halogenated->Incineration SolidWaste->Incineration

Workflow for the safe segregation, quenching, and disposal of halogenated isoxazole waste.

References

  • HAZARDOUS WASTE SEGREGATION Source: Bucknell University Environmental Health & Safety URL:[Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: US Environmental Protection Agency (EPA) URL:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: US Environmental Protection Agency (EPA) NEPIS URL:[Link]

  • Hazardous Materials Disposal Guide Source: Nipissing University Health and Safety URL:[Link]

Sources

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